molecular formula C5H5ClN2OS B102165 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one CAS No. 6632-63-9

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Cat. No.: B102165
CAS No.: 6632-63-9
M. Wt: 176.62 g/mol
InChI Key: YZLZVOIALLRHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C5H5ClN2OS and its molecular weight is 176.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLZVOIALLRHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286421
Record name 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6632-63-9
Record name 6632-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical characteristics, spectroscopic data, reactivity, and its significant role in the development of therapeutic agents, particularly adenosine A2A receptor antagonists.

Chemical and Physical Properties

This compound is a pyrimidinone derivative characterized by a chloro group at the 6-position and a methylthio group at the 2-position. This heterocyclic compound is a versatile building block in medicinal chemistry.

Table 1: General and Physical Properties of this compound

PropertyValueReference
CAS Number 6632-63-9
Molecular Formula C₅H₅ClN₂OS
Molecular Weight 176.62 g/mol
Appearance Not explicitly found, but related compounds are off-white solids.
Melting Point 230-235 °C (for the related compound 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one)
Solubility The chloro and methylthio groups suggest reduced aqueous solubility compared to hydroxyl or amino derivatives.
pKa ~7.00 (Predicted for the related compound 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and AssignmentsReference
¹H NMR δ ~2.54–2.59 ppm (s, 3H, -SCH₃) δ ~6.21 ppm (s, 1H, C5-H)
¹³C NMR Characteristic signals for the methylthio group and the pyrimidinone core.
IR Spectroscopy C=O stretching vibration expected around 1650 cm⁻¹.
Mass Spectrometry Molecular ion peak consistent with the molecular weight would be expected.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its reactive sites, which allow for a variety of chemical transformations.

Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the literature search, a general and common method involves the chlorination of the corresponding pyrimidin-4(1H)-one precursor.

Experimental Protocol: General Synthesis via Chlorination

A plausible synthetic route involves the treatment of 2-(methylthio)pyrimidine-4,6-diol with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • To a stirred solution of 2-(methylthio)pyrimidine-4,6-diol in an appropriate solvent (e.g., toluene or excess POCl₃), slowly add phosphorus oxychloride (POCl₃) at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched with ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

A Comprehensive Technical Guide to 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one (CAS: 6632-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic and medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a modifiable methylthio group on a pyrimidine core, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of its synthesis, chemical properties, and significant applications, with a focus on its role in the development of novel therapeutic agents and agricultural chemicals.

Physicochemical Properties and Spectral Data

This section summarizes the key physical and chemical properties of this compound, along with its characteristic spectral data for identification and characterization.

PropertyValue
CAS Number 6632-63-9
Molecular Formula C₅H₅ClN₂OS
Molecular Weight 176.62 g/mol
IUPAC Name This compound
Appearance Powder or liquid
Purity Typically ≥97%
InChI Key YZLZVOIALLRHEJ-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=O)C=C(Cl)N1

Table 1: Physicochemical Properties of this compound.

Spectral DataObserved Signals
¹H NMR (CDCl₃) δ ~6.21 ppm (s, 1H, C5-H), δ ~2.54-2.59 ppm (s, 3H, S-CH₃)[1]
¹³C NMR Characteristic signals for the pyrimidine core and the methylthio group.
Infrared (IR) Characteristic absorption for C=O stretching at approximately 1650 cm⁻¹.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern for structural confirmation.

Table 2: Spectral Data Summary. [1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and direct method involves the chlorination of 2-(methylthio)pyrimidin-4(1H)-one.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-(Methylthio)pyrimidin-4(1H)-one reagent Phosphorus oxychloride (POCl₃) Dichloromethane or Chloroform start->reagent Chlorinating Agent & Solvent conditions Reflux reagent->conditions Reaction Conditions product This compound conditions->product purification Recrystallization product->purification Purification Step final_product Purified Product (72-78% yield) purification->final_product Chemical_Reactions cluster_reactions Key Chemical Transformations cluster_nucleophilic Nucleophilic Substitution (C6) cluster_oxidation Oxidation (S-CH₃) start This compound amine Amine (R-NH₂) start->amine thiol Thiol (R-SH) start->thiol alkoxide Alkoxide (R-O⁻) start->alkoxide oxidant1 H₂O₂ or m-CPBA (1.1 eq) start->oxidant1 product_amine 6-Amino-substituted derivative amine->product_amine product_thiol 6-Thio-substituted derivative thiol->product_thiol product_alkoxide 6-Alkoxy-substituted derivative alkoxide->product_alkoxide product_sulfoxide Sulfoxide derivative oxidant1->product_sulfoxide oxidant2 H₂O₂ or m-CPBA (>2.2 eq) product_sulfone Sulfone derivative oxidant2->product_sulfone product_sulfoxide->oxidant2 Drug_Development_Workflow cluster_drug_dev Drug Development Workflow start This compound synthesis Synthesis of Derivatives (Nucleophilic Substitution at C6) start->synthesis screening Biological Screening (e.g., Receptor Binding Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

Unraveling the Multifaceted Mechanism of Action of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a versatile heterocyclic compound. Primarily utilized as a key intermediate in the synthesis of a wide range of biologically active molecules, this pyrimidinone derivative has demonstrated intrinsic activity across various domains, including antiviral, enzyme inhibition, and agricultural applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its known biological targets, associated signaling pathways, and the experimental methodologies used for its characterization.

Core Biological Activities and Quantitative Data

This compound serves as a foundational scaffold in medicinal chemistry, leading to the development of potent adenosine A2A receptor antagonists, antifungal, antiviral, and anticancer agents.[1] Beyond its role as a synthetic precursor, the compound itself exhibits distinct biological effects.

Antiviral Activity

Notably, this compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV). The antiviral efficacy of this compound has been quantified, demonstrating significant activity against the HIV-1 (IIIB strain).

Activity Target Value Reference
Anti-HIVHIV-1 (IIIB strain)EC50 = 2 nM[1]
Enzyme Inhibition

The compound has been shown to inhibit the activity of various kinases, albeit in the higher micromolar range.[1] This broad-spectrum kinase inhibition suggests a potential for applications in oncology and other signaling pathway-related diseases. The chlorine and methylthio groups on the pyrimidine ring are thought to contribute to its binding affinity with target enzymes.[1] While specific IC50 values for individual kinases are not extensively documented in publicly available literature, its role as a kinase inhibitor remains a key aspect of its mechanism of action. Derivatives of this compound have shown more specific and potent inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

Activity Target Class Value Reference
Enzyme InhibitionVarious kinasesHigh micromolar range[1]
Agricultural Applications

In the agricultural sector, this compound has been investigated for its role as a nitrification inhibitor. By inhibiting nitrifying bacteria, it can improve the efficiency of nitrogen utilization in crops, a critical factor for sustainable agriculture.[1]

Potential Mechanisms of Action

While direct quantitative data for the parent compound is limited in some areas, its role as a crucial intermediate provides insights into its potential mechanisms of action.

  • Adenosine A2A Receptor Antagonism: The compound is a well-established building block for the synthesis of adenosine A2A receptor antagonists. This suggests that the core pyrimidine structure has the potential to interact with the adenosine receptor binding pocket, which can be optimized through further chemical modifications.

  • EGFR Tyrosine Kinase Inhibition: Derivatives of this compound have demonstrated inhibitory activity against EGFR-TK phosphorylation. This indicates that the pyrimidine scaffold can serve as a basis for the development of targeted anticancer agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound and its derivatives.

Antiviral Assay (HIV-1)

A common method to determine the anti-HIV activity of a compound is the cell-based assay using a susceptible cell line (e.g., MT-4 cells) and a laboratory-adapted HIV-1 strain (e.g., IIIB).

  • Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates.

  • Compound Addition: The test compound is serially diluted and added to the cells.

  • Virus Infection: A standardized amount of HIV-1 is added to the wells.

  • Incubation: The plates are incubated for a period of 4-5 days to allow for viral replication.

  • Quantification of Viral Activity: The extent of viral replication is determined by measuring the activity of viral reverse transcriptase in the culture supernatant or by assessing cell viability using assays such as the MTT assay.

  • Data Analysis: The 50% effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.

Kinase Inhibition Assay (General Protocol)

Biochemical assays are employed to measure the direct inhibitory effect of the compound on kinase activity.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped.

  • Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be achieved through various methods, including:

    • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using phospho-specific antibodies labeled with a fluorescent probe.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the compound concentration.

Nitrification Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of nitrifying bacteria.

  • Bacterial Culture: A pure culture of nitrifying bacteria (e.g., Nitrosomonas europaea) or an activated sludge sample containing a community of these bacteria is used.

  • Incubation Medium: The bacteria are incubated in a medium containing ammonia as the substrate.

  • Compound Exposure: The test compound is added to the medium at different concentrations.

  • Incubation: The cultures are incubated under controlled conditions (temperature, aeration) for a specific period.

  • Measurement of Nitrification: The rate of nitrification is determined by measuring the decrease in ammonia concentration or the increase in nitrite/nitrate concentration in the medium over time using colorimetric methods.

  • Data Analysis: The percentage of nitrification inhibition is calculated relative to a control without the inhibitor. The 50% effective concentration (EC50) can then be determined.

Visualizing the Mechanisms

The following diagrams illustrate the key concepts related to the mechanism of action and experimental workflows for this compound.

general_mechanism cluster_direct_effects Direct Biological Activities cluster_precursor_role Role as a Synthetic Precursor This compound This compound Antiviral (HIV) Antiviral (HIV) This compound->Antiviral (HIV) EC50 = 2 nM Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition High µM range Nitrification Inhibition Nitrification Inhibition This compound->Nitrification Inhibition Adenosine A2A Antagonists Adenosine A2A Antagonists This compound->Adenosine A2A Antagonists Leads to EGFR-TK Inhibitors EGFR-TK Inhibitors This compound->EGFR-TK Inhibitors Leads to experimental_workflow cluster_antiviral Antiviral Assay Workflow cluster_kinase Kinase Inhibition Workflow cluster_nitrification Nitrification Inhibition Workflow A1 Seed Cells A2 Add Compound A1->A2 A3 Infect with Virus A2->A3 A4 Incubate A3->A4 A5 Measure Viral Activity A4->A5 A6 Calculate EC50 A5->A6 B1 Prepare Kinase, Substrate, ATP B2 Add Compound B1->B2 B3 Initiate Reaction B2->B3 B4 Measure Phosphorylation B3->B4 B5 Calculate IC50 B4->B5 C1 Culture Nitrifying Bacteria C2 Add Compound C1->C2 C3 Incubate C2->C3 C4 Measure Nitrification Rate C3->C4 C5 Calculate EC50 C4->C5 signaling_pathway cluster_egfr Potential EGFR Signaling Inhibition cluster_a2a Potential Adenosine A2A Receptor Antagonism EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Compound Pyrimidine Derivatives Compound->EGFR Inhibits Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds cAMP cAMP Production A2AR->cAMP Activates Antagonist Pyrimidine Derivatives Antagonist->A2AR Blocks

References

The Biological Versatility of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of pyrimidine-based starting materials, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one stands out as a versatile intermediate for the synthesis of novel derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of derivatives stemming from this core structure, with a focus on their anticancer and antimicrobial potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Biological Activities of Pyrimidine Derivatives

Derivatives of the pyrimidine nucleus have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The strategic modification of the pyrimidine ring allows for the fine-tuning of these activities, leading to the development of potent and selective therapeutic candidates.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of various pyrimidine derivatives. These compounds often exert their cytotoxic effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. While specific data for direct derivatives of this compound is limited in publicly available literature, extensive research on structurally related pyrazolo[3,4-d]pyrimidines, which can be synthesized from similar precursors, provides valuable insights into their potential.

One notable mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Inhibition of EGFR signaling can thus be an effective therapeutic strategy.

The following table summarizes the in-vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines.

Table 1: In-vitro Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
VIIa Leukemia (CCRF-CEM)0.326[2]
Leukemia (HL-60(TB))0.435[2]
Leukemia (K-562)0.728[2]
Leukemia (MOLT-4)0.384[2]
Leukemia (RPMI-8226)0.655[2]
Leukemia (SR)0.442[2]
Non-Small Cell Lung Cancer (A549/ATCC)0.846[2]
Non-Small Cell Lung Cancer (EKVX)4.31[2]
Non-Small Cell Lung Cancer (HOP-62)0.781[2]
Non-Small Cell Lung Cancer (HOP-92)0.612[2]
Non-Small Cell Lung Cancer (NCI-H226)0.814[2]
Non-Small Cell Lung Cancer (NCI-H23)0.791[2]
Non-Small Cell Lung Cancer (NCI-H322M)0.616[2]
Non-Small Cell Lung Cancer (NCI-H460)0.589[2]
Non-Small Cell Lung Cancer (NCI-H522)0.767[2]
Colon Cancer (COLO 205)0.656[2]
Colon Cancer (HCC-2998)0.813[2]
Colon Cancer (HCT-116)0.627[2]
Colon Cancer (HCT-15)0.702[2]
Colon Cancer (HT29)0.669[2]
Colon Cancer (KM12)0.672[2]
Colon Cancer (SW-620)0.641[2]
CNS Cancer (SF-268)0.852[2]
CNS Cancer (SF-295)0.654[2]
CNS Cancer (SF-539)0.648[2]
CNS Cancer (SNB-19)0.656[2]
CNS Cancer (SNB-75)0.803[2]
CNS Cancer (U251)0.718[2]
Melanoma (LOX IMVI)0.596[2]
Melanoma (MALME-3M)0.742[2]
Melanoma (M14)0.769[2]
Melanoma (SK-MEL-2)1.05[2]
Melanoma (SK-MEL-28)1.11[2]
Melanoma (SK-MEL-5)0.677[2]
Melanoma (UACC-257)0.679[2]
Melanoma (UACC-62)0.643[2]
Ovarian Cancer (IGROV1)0.598[2]
Ovarian Cancer (OVCAR-3)0.686[2]
Ovarian Cancer (OVCAR-4)0.702[2]
Ovarian Cancer (OVCAR-5)0.648[2]
Ovarian Cancer (OVCAR-8)0.638[2]
Ovarian Cancer (NCI/ADR-RES)0.963[2]
Ovarian Cancer (SK-OV-3)0.725[2]
Renal Cancer (786-0)0.594[2]
Renal Cancer (A498)0.771[2]
Renal Cancer (ACHN)0.704[2]
Renal Cancer (CAKI-1)0.781[2]
Renal Cancer (RXF 393)0.569[2]
Renal Cancer (SN12C)0.664[2]
Renal Cancer (TK-10)1.08[2]
Renal Cancer (UO-31)0.633[2]
Prostate Cancer (PC-3)0.643[2]
Prostate Cancer (DU-145)0.672[2]
Breast Cancer (MCF7)0.739[2]
Breast Cancer (MDA-MB-231/ATCC)0.648[2]
Breast Cancer (HS 578T)0.679[2]
Breast Cancer (BT-549)0.632[2]
Breast Cancer (T-47D)0.811[2]
Breast Cancer (MDA-MB-435)0.601[2]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.

The following table summarizes the in-vitro antimicrobial activity of selected pyrimidine derivatives, showcasing their Minimum Inhibitory Concentrations (MICs) against various microbial strains.

Table 2: In-vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
35n S. typhi25[3]
S. pneumoniae50[3]
V. cholerae50[3]
B. subtilis25[3]
35o S. typhi50[3]
35p S. typhi50[3]
110b S. aureus AUMC B. 547.81[3]
B. cereus AUMC B. 5215.62[3]
E. coli AUMC B. 5315.62[3]
P. aeruginosa AUMC B. 7331.25[3]
C. albicans AUMC 2147.81[3]
A. flavus AUMC 127615.62[3]
111b S. aureus AUMC B. 547.81[3]
B. cereus AUMC B. 5215.62[3]
E. coli AUMC B. 5315.62[3]
P. aeruginosa AUMC B. 7331.25[3]
C. albicans AUMC 2147.81[3]
A. flavus AUMC 127615.62[3]
112 S. aureus AUMC B. 547.81[3]
B. cereus AUMC B. 527.81[3]
E. coli AUMC B. 5315.62[3]
P. aeruginosa AUMC B. 7315.62[3]
C. albicans AUMC 2147.81[3]
A. flavus AUMC 12767.81[3]
113b S. aureus AUMC B. 547.81[3]
B. cereus AUMC B. 5215.62[3]
E. coli AUMC B. 5315.62[3]
P. aeruginosa AUMC B. 7331.25[3]
C. albicans AUMC 2147.81[3]
A. flavus AUMC 127615.62[3]

Experimental Protocols

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A general synthetic route to pyrazolo[3,4-d]pyrimidines often involves the cyclization of a substituted pyrazole precursor. While various methods exist, a common approach is outlined below.

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Core start Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate step1 Hydrolysis start->step1 NaOH acid 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid step1->acid step2 Cyclization with Acetic Anhydride acid->step2 oxazinone 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one step2->oxazinone step3 Reaction with Nucleophiles (e.g., amines, hydrazines) oxazinone->step3 final_product Substituted Pyrazolo[3,4-d]pyrimidin-4-ones step3->final_product

Synthetic pathway to pyrazolo[3,4-d]pyrimidin-4-ones.

Step 1: Hydrolysis of the Ester. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is hydrolyzed using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.[4]

Step 2: Cyclization to the Oxazinone. The resulting carboxylic acid is then treated with acetic anhydride, leading to the formation of the 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][4][5]oxazin-4-one intermediate.[4]

Step 3: Formation of the Pyrimidinone Ring. The oxazinone intermediate is a versatile precursor that can react with various nucleophiles, such as amines or hydrazines, to form the final substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives.[4]

In-vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Test compounds

  • Control vehicle (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

G start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze

Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • Control antibiotic

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density.

Signaling Pathway Visualization

As previously mentioned, a key mechanism of action for some pyrimidine derivatives is the inhibition of the EGFR signaling pathway. The following diagram, generated using Graphviz, illustrates the major components and interactions within this pathway.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway cluster_2 PLCγ Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Nucleus Translocates to Nucleus->Proliferation Gene Expression Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR

Simplified EGFR signaling pathway and the point of inhibition.

This diagram illustrates how the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of downstream signaling events through pathways such as the MAPK and PI3K/Akt pathways.[2][5][6][7][8] These pathways ultimately lead to the nucleus, where they regulate gene expression related to cell proliferation, survival, and angiogenesis. Pyrimidine derivatives can act as inhibitors of EGFR, blocking the initiation of this signaling cascade and thereby exerting their anticancer effects.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of biologically active compounds. While direct and extensive biological data for its immediate derivatives remains an area for further exploration, the activities of structurally related pyrimidine and pyrazolo[3,4-d]pyrimidine analogs strongly suggest a high potential for the discovery of novel anticancer and antimicrobial agents. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued investigation into the synthesis and biological evaluation of derivatives from this core structure is warranted and holds the potential to yield new and effective therapeutic agents.

References

A Technical Guide to the Structural Analysis and Characterization of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic pyrimidinone derivative that serves as a crucial and versatile intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a reactive chloro substituent at the 6-position and a methylthio group at the 2-position, makes it an ideal building block for synthesizing a range of biologically active molecules. This compound is notably used in the development of adenosine A2A receptor antagonists, antifungal agents, and antiviral compounds.[1] A thorough understanding of its structural properties through comprehensive analysis is paramount for its effective application in drug discovery and organic synthesis.

This technical guide provides a detailed overview of the structural analysis and characterization of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthetic applications.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 6632-63-9[1]
Molecular Formula C₅H₅ClN₂OSN/A
Molecular Weight 176.62 g/mol [1]
InChI Key YZLZVOIALLRHEJ-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity

This compound is typically synthesized via nucleophilic substitution reactions or direct chlorination.[1] A common method involves the chlorination of 2-(methylthio)pyrimidin-4(1H)-one using an agent like phosphorus oxychloride (POCl₃).[1] Alternatively, it can be derived from 4,6-dichloro-2-(methylthio)pyrimidine.[1][2] The reactivity of the molecule is dominated by the chloro group at the C6 position, which is susceptible to nucleophilic substitution, and the methylthio group, which can be oxidized to sulfoxide or sulfone.[1]

Synthesis_Workflow start_material 2-(Methylthio)pyrimidin-4(1H)-one product 6-Chloro-2-(methylthio)pyrimidin- 4(1H)-one start_material->product Chlorination reagent POCl₃ (Chlorinating Agent) reagent->product

Caption: General synthesis workflow for this compound.

Structural Characterization and Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Analytical_Workflow synthesis Synthesized Compound (Crude Product) purification Purification (e.g., Recrystallization) synthesis->purification pure_product Pure Compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Connectivity ms Mass Spectrometry (LC-MS / HR-MS) pure_product->ms Molecular Weight ir IR Spectroscopy pure_product->ir Functional Groups structure Structural Confirmation nmr->structure ms->structure ir->structure

Caption: Standard workflow for the analytical characterization of the title compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the carbon-hydrogen framework.

¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Assignment Reference
~6.21 Singlet (s) C5-H (pyrimidinone core) [1]

| ~2.54 - 2.59 | Singlet (s) | S-CH₃ (methylthio group) |[1] |

¹³C NMR Data While specific ¹³C NMR data for the title compound is not detailed in the provided search results, analysis of structurally similar compounds allows for the prediction of key resonances.

Chemical Shift (δ) ppmAssignment
~170-180C4 (C=O)
~160-165C2, C6
~100-110C5
~12-15S-CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 300 or 400 MHz NMR spectrometer.[3]

  • ¹H NMR Acquisition: Obtain the proton spectrum using standard parameters. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z
[M+H]⁺ 177.0046

| [M+Na]⁺ | 198.9865 |

Experimental Protocol: LC-MS / HR-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source.[4]

  • Analysis: Inject the sample into the LC system for separation, followed by detection with the mass spectrometer. HRMS analysis provides high-accuracy mass data, which is used to confirm the elemental formula.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule.

IR Absorption Data

Wavenumber (cm⁻¹) Functional Group Reference
~1650 C=O stretch (Amide) [1]
~3100-3000 C-H stretch (aromatic/vinyl) N/A

| ~2950-2850 | C-H stretch (aliphatic) | N/A |

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer to acquire the spectrum.[5]

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹) and analyze the resulting spectrum for characteristic absorption bands.

Role in Drug Development

The structural features of this compound make it a valuable precursor for compounds targeting various biological pathways. For instance, derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation signaling pathways.[6]

Signaling_Pathway ligand EGF (Ligand) receptor EGFR ligand->receptor Binds pathway Downstream Signaling (e.g., MAPK/ERK) receptor->pathway Activates response Cell Proliferation pathway->response Leads to precursor 6-Chloro-2-(methylthio) pyrimidin-4(1H)-one inhibitor EGFR Inhibitor precursor->inhibitor Precursor for inhibitor->receptor Inhibits

Caption: Role as a precursor for inhibitors of the EGFR signaling pathway.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, mass spectrometry, and IR spectroscopy. The data presented in this guide confirm its molecular structure and highlight the key spectroscopic features that researchers can use for its identification and quality control. Its established role as a versatile synthetic intermediate underscores its importance in the ongoing development of novel therapeutic agents.

References

Spectroscopic Profile of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one. This pyrimidinone derivative is a key building block in the development of various pharmaceutical agents. The following sections detail its characteristic spectroscopic data, offering a valuable resource for its identification and characterization in research and development settings.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While a complete public dataset is not available, the following tables summarize the known and expected spectroscopic characteristics based on available information and analysis of analogous structures.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~12.0 - 13.0Broad SingletN1-H
~6.21[1]SingletC5-H
~2.54 - 2.59[1]SingletS-CH₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170C4 (C=O)
~165C2
~160C6
~110C5
~14S-CH₃

Note: The ¹³C NMR data is estimated based on typical chemical shifts for substituted pyrimidinone rings.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumN-H Stretch
~2950 - 2850MediumC-H Stretch (Aliphatic)
~1650[1]StrongC=O Stretch (Amide)
~1600 - 1550Medium-StrongC=N and C=C Ring Stretching
~800 - 750StrongC-Cl Stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
176/178--[M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern)
----Further fragmentation data is not readily available.

Note: The molecular weight of this compound is 176.62 g/mol .

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

    • The chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm.

    • Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

    • Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample compartment is recorded first.

    • The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV. This method often leads to fragmentation, providing structural information.

    • Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that is less likely to cause fragmentation and will prominently show the molecular ion peak.

  • Data Analysis:

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak is used to determine the molecular weight of the compound.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 6-Chloro-2- (methylthio)pyrimidin-4(1H)-one Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

A flowchart of the spectroscopic analysis workflow.

References

Potential therapeutic targets of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. While direct therapeutic applications of this core molecule are not extensively documented, its consistent use as a scaffold for the synthesis of potent and selective inhibitors targeting a range of enzymes and receptors underscores its significance in drug discovery. This technical guide consolidates the available information on the derivatives of this compound to elucidate its potential therapeutic targets. The primary focus lies on its role in the development of Adenosine A2A receptor antagonists and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, with additional insights into its utility in creating antifungal and antibacterial agents. This document provides a comprehensive overview of the structure-activity relationships, relevant signaling pathways, and experimental protocols to guide further research and development efforts.

Introduction

The pyrimidine ring is a fundamental pharmacophore present in a vast array of biologically active compounds, including natural products and synthetic drugs. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 6-position and a methylthio group at the 2-position, makes it an ideal starting material for the synthesis of diverse chemical libraries. The inherent structural features of this pyrimidine core appear to be pivotal for its interaction with the ATP-binding pockets of various kinases and the ligand-binding sites of G-protein coupled receptors.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of its derivatives, the primary potential therapeutic targets for molecules derived from the this compound scaffold are:

  • Adenosine A2A Receptor: As a key regulator in the central nervous system and peripheral tissues, the A2A receptor is a validated target for neurodegenerative disorders such as Parkinson's disease.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A critical component of signaling pathways that regulate cell proliferation and survival, EGFR is a well-established target in oncology.

  • Fungal and Bacterial Enzymes: The pyrimidine core is also integral to the development of novel antifungal and antibacterial agents, suggesting interactions with essential microbial enzymes.

Adenosine A2A Receptor Antagonism

Derivatives of this compound have been synthesized and identified as potent and selective antagonists of the Adenosine A2A receptor.[1] In conditions like Parkinson's disease, antagonism of the A2A receptor can potentiate dopaminergic neurotransmission, offering a non-dopaminergic therapeutic strategy. The pyrimidine core of these antagonists is believed to mimic the adenine moiety of the natural ligand, adenosine, thereby anchoring the molecule within the receptor's binding site.

Signaling Pathway for Adenosine A2A Receptor

Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Modulation of Dopamine Signaling) PKA->Downstream Antagonist Pyrimidine-based Antagonist Antagonist->A2AR Blocks

Modulation of Adenosine A2A Receptor Signaling by a Pyrimidine-based Antagonist.
EGFR Tyrosine Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold, structurally similar to this compound, has been a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs). These inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation, survival, and metastasis. The flat, heteroaromatic nature of the pyrimidine ring is a critical pharmacophoric feature that facilitates its entry and interaction within the adenine-binding region of the EGFR kinase domain. Certain derivatives have demonstrated inhibitory activity against the proliferation of cell lines stimulated by EGF and on EGFR-TK phosphorylation.[2]

Signaling Pathway for EGFR

EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation TKI Pyrimidine-based TKI TKI->Dimerization Inhibits (ATP-competitive)

Inhibition of the EGFR Signaling Pathway by a Pyrimidine-based TKI.

Quantitative Data on Derivatives

The following table summarizes the reported biological activities of various derivatives synthesized using the this compound scaffold or a closely related pyrimidine core. It is important to note that these values represent the activity of the final compounds, not the core molecule itself.

Derivative ClassTargetAssayActivity (IC50/Ki)Reference
Pyrazolo[3,4-d]pyrimidinesAdenosine A1 ReceptorRadioligand BindingPoor Affinity[2]
Pyrazolo[3,4-d]pyrimidinesEGFR-TKCell ProliferationNot specified[2]
N-pyrimidinyl-2-phenoxyacetamidesAdenosine A2A ReceptorRadioligand Binding0.4 nM (Ki) for compound 14[3]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and further development of compounds based on the this compound scaffold.

General Workflow for Target Validation and Lead Optimization

Synthesis Synthesis of Pyrimidine Derivatives HTS High-Throughput Screening (e.g., Kinase Panel, Receptor Binding) Synthesis->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo

A General Experimental Workflow for Drug Discovery based on the Pyrimidine Scaffold.
Radioligand Binding Assay for Adenosine A2A Receptor

This protocol is a generalized procedure for determining the binding affinity of test compounds to the Adenosine A2A receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human Adenosine A2A receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 and adenosine deaminase.

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

EGFR Tyrosine Kinase Activity Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against EGFR tyrosine kinase.

  • Enzyme and Substrate: Use recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay Buffer: A typical kinase buffer contains Tris-HCl, MgCl2, MnCl2, and DTT.

  • Reaction Initiation: In a 96-well plate, mix the EGFR enzyme, the test compound at various concentrations, and the peptide substrate. Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the phosphorylation of the substrate. This can be done by measuring the incorporation of 32P into the substrate or by using a variety of non-radioactive methods such as ELISA or fluorescence-based assays.

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion

While this compound may not possess significant biological activity in its own right, its structural attributes make it an invaluable starting point for the design and synthesis of potent and selective modulators of key therapeutic targets. The pyrimidine core is a proven pharmacophore for interacting with the ATP-binding sites of kinases like EGFR and the ligand-binding pockets of receptors such as the Adenosine A2A receptor. Future research focused on expanding the chemical diversity of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer. The experimental approaches outlined in this guide provide a framework for the systematic evaluation of new chemical entities derived from this versatile pyrimidine core.

References

An In-depth Technical Guide on 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational structure in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Among its many derivatives, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one stands out as a highly versatile and valuable scaffold in medicinal chemistry. Its strategic placement of reactive sites—a chloro group at position 6 and a methylthio group at position 2—allows for extensive chemical modification, enabling the synthesis of diverse compound libraries. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and receptor antagonist properties. This guide provides a comprehensive overview of the synthesis, chemical reactivity, biological applications, and experimental protocols associated with this pivotal scaffold, underscoring its significance in modern drug discovery.

Introduction to the Scaffold

This compound is a heterocyclic pyrimidinone derivative characterized by a chlorine atom at the C6 position and a methylthio (-SCH₃) group at the C2 position. This unique arrangement of functional groups makes it an ideal starting material for the synthesis of more complex molecules. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the methylthio group can also be displaced or oxidized to modulate the electronic properties and biological activity of the resulting compounds. Its utility has been particularly noted in the development of adenosine A2A receptor antagonists, antifungal agents, and inhibitors of various kinases.[1]

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through two primary routes, starting from either 2-(methylthio)pyrimidin-4(1H)-one or 4,6-dichloro-2-(methylthio)pyrimidine.

  • Method A: Chlorination. A direct and efficient method involves the chlorination of 2-(methylthio)pyrimidin-4(1H)-one at the C6 position. Phosphorus oxychloride (POCl₃) is commonly used as the chlorinating agent, often under reflux conditions. This approach is valued for its simplicity and provides the target compound in good yields (typically 72-78%) after purification by recrystallization.[1]

  • Method B: Selective Nucleophilic Substitution. An alternative route starts with 4,6-dichloro-2-(methylthio)pyrimidine. By carefully controlling reaction conditions (e.g., using a weak base or a specific nucleophile), one chlorine atom can be selectively replaced to yield the desired 6-chloro-pyrimidinone scaffold. For example, reaction with sodium ethoxide in ethanol selectively displaces the chlorine at C6 to yield an alkoxy derivative.[2][3]

Synthesis_Workflow cluster_methodA Method A: Direct Chlorination cluster_methodB Method B: Selective Substitution A1 2-(Methylthio)pyrimidin-4(1H)-one A_reagent POCl₃ A1->A_reagent Chlorination Core 6-Chloro-2-(methylthio) pyrimidin-4(1H)-one A_reagent->Core Derivatives Biologically Active Derivatives Core->Derivatives Further Modification B1 4,6-Dichloro-2- (methylthio)pyrimidine B_reagent Base / Nucleophile B1->B_reagent Substitution B_reagent->Core

Fig. 1: General synthetic workflows for the core scaffold.

Biological Activities and Drug Discovery Applications

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The core structure provides a rigid framework that can be decorated with various pharmacophores to target a range of biological entities.

Anticancer Activity

Derivatives of this scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key signaling proteins like receptor tyrosine kinases.

  • EGFR Tyrosine Kinase Inhibition: Certain pyrazolo[3,4-d]pyrimidine derivatives synthesized from this core have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] These compounds were shown to inhibit the proliferation of the A-431 human epidermoid carcinoma cell line, which overexpresses EGFR.[4] The inhibition of EGFR autophosphorylation is a key mechanism for halting uncontrolled cell growth in many cancers.[4]

  • Anti-Lung Cancer Agents: A series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were designed and synthesized, showing potent antiproliferative activity against the A549 human lung cancer cell line.[5] One lead compound exhibited high potency and good selectivity between cancer and normal cells, inducing apoptosis through the intrinsic pathway.[5]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding RAS RAS/RAF Dimer->RAS Activation Inhibitor Pyrimidine-based Inhibitor Inhibitor->Dimer Inhibits MEK MEK/ERK RAS->MEK Proliferation Cell Proliferation, Survival, Metastasis MEK->Proliferation

Fig. 2: Inhibition of the EGFR signaling pathway.

Table 1: Anticancer Activity of Selected Derivatives

Compound ClassCell LineTarget/MechanismReported Activity (IC₅₀)
Pyrazolo[3,4-d]pyrimidinesA-431EGFR-TK InhibitionInhibitory activity demonstrated
8,9-dihydro-7H-purinesA549 (Lung)Apoptosis Induction2.80 µM
8,9-dihydro-7H-purinesGES-1 (Normal)Cytotoxicity303.03 µM
Antimicrobial and Antifungal Activity

The scaffold is a key building block for agents targeting infectious diseases.

  • Antifungal Agents: The core is explicitly mentioned as a versatile intermediate in the synthesis of antifungal agents.[1]

  • Antibacterial Agents: Pleuromutilin derivatives incorporating a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine side chain have been synthesized and evaluated for their antibacterial activity.[6] Several of these compounds displayed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic tiamulin.[6]

Table 2: Antibacterial Activity of Selected Derivatives

Compound ClassBacterial StrainReported Activity (MIC)
Pleuromutilin Derivatives (e.g., 12c, 19c, 22c)MRSA ATCC 433000.25 µg/mL
Adenosine Receptor Antagonism

The scaffold is widely used to develop antagonists for adenosine receptors, particularly the A₂A subtype, which are important targets for neurodegenerative disorders like Parkinson's disease. The pyrimidine core serves as a bioisostere for other heterocyclic systems used in known antagonists.[1][7]

Antikinetoplastid Activity

Derivatives have also been explored for activity against kinetoplastids, the protozoan parasites responsible for diseases like leishmaniasis and sleeping sickness. An imidazo[1,2-a]pyridine derivative containing a related chloro-thioether structure showed weak but measurable activity against Leishmania donovani, Leishmania infantum, and Trypanosoma brucei brucei.[8]

Table 3: Antikinetoplastid Activity of a Selected Derivative

Compound ClassParasiteReported Activity (EC₅₀)
Imidazo[1,2-a]pyridineL. donovani (promastigote)8.8 µM
Imidazo[1,2-a]pyridineL. infantum (amastigote)9.7 µM
Imidazo[1,2-a]pyridineT. b. brucei (trypomastigote)12.8 µM

Detailed Experimental Protocols

Synthesis Protocol: Chlorination of 2-(Methylthio)pyrimidin-4(1H)-one

This protocol describes a general method for synthesizing the core scaffold.

Materials:

  • 2-(Methylthio)pyrimidin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(methylthio)pyrimidin-4(1H)-one (1 equivalent).

  • Add dichloromethane or chloroform as the solvent.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separation funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or n-pentane) to yield this compound as a solid.[1]

Biological Assay Protocol: MTT Proliferation Assay (A549 Cells)

This protocol is a representative method for assessing the antiproliferative activity of synthesized derivatives.[9][10][11]

Materials:

  • A549 human lung adenocarcinoma cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl) or pure DMSO

  • CO₂ incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Culture A549 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (<0.5%) to avoid toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium + DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours in the CO₂ incubator.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The this compound scaffold continues to be a cornerstone in the field of medicinal chemistry. Its synthetic tractability and proven track record in generating compounds with diverse biological activities ensure its relevance for future drug discovery campaigns.

Fig. 3: Logical relationships and future research paths.

Future research should focus on:

  • In Vivo Testing: Moving promising in vitro candidates into animal models to evaluate their pharmacokinetics, pharmacodynamics, and efficacy.

  • Mechanistic Studies: Deepening the understanding of the specific molecular pathways and off-target effects of novel derivatives.

  • Structural Modifications: Exploring new chemical space by creating novel analogs to enhance potency, selectivity, and drug-like properties.

References

The Pivotal Role of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one in the Development of Novel Antiviral and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the vast array of pyrimidine-based compounds, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one emerges as a critical synthetic intermediate, unlocking a gateway to a diverse range of derivatives with significant antiviral and anticancer potential. While direct biological activity data for this specific compound is sparse, its strategic design allows for facile chemical modifications, leading to potent therapeutic candidates. This technical guide delves into the antiviral and anticancer potential of derivatives originating from this versatile scaffold, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying mechanisms of action through signaling pathway diagrams.

A Versatile Scaffold for Therapeutic Innovation

This compound is a pyrimidinone derivative characterized by a chloro substituent at the 6-position and a methylthio group at the 2-position. The chlorine atom at the C6 position is a key reactive site, readily undergoing nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, enabling the exploration of extensive chemical space and the optimization of biological activity. Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against RNA viruses, and can induce apoptosis in cancer cells, highlighting its importance as a foundational structure in drug discovery.[1]

Anticancer Potential of this compound Derivatives

Derivatives synthesized from the this compound scaffold have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key cellular processes like cell cycle progression.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various pyrimidine derivatives, showcasing the potential of this chemical class. It is important to note that these data are for derivatives and not the parent compound, this compound, itself.

Table 1: Cytotoxicity of Indazol-Pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)
4f Morpholino substituent at the para positionMCF-71.629
4i Hydrogen atom at position 5 of pyrimidineMCF-71.841
4a Unspecified substitutionMCF-72.958
4g Sulfonamide substituentMCF-74.680
4d Sulfonamide substituentMCF-74.798
Staurosporine (Reference)-MCF-78.029

Data sourced from a study on new indazol-pyrimidine-based derivatives.[2]

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Lung Cancer Cell Lines (A549)

Compound/DerivativeIC50 (µM)
Pyrimidine-tethered chalcone (B-4)20.49 ± 2.7
Pyrimidine derivative 2dStrong cytotoxicity at 50 µM
Pyrimidine-5-carbonitrile 10b5.85
Pyrrolo[2,3-d]pyrimidine 9e4.55
Pyrimidine-bridged combretastatin 43.38
Pyrimidine-bridged combretastatin 53.71

This table compiles data from various studies on pyrimidine derivatives.[3]

Experimental Protocols for Anticancer Activity Assessment

1. MTT Cell Proliferation Inhibition Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is indicative of cell viability.[3]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Pyrimidine derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Replace the medium with serial dilutions of the pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[3]

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the progression of the cell cycle.

  • Materials:

    • Cancer cell lines

    • Pyrimidine derivatives

    • Phosphate-buffered saline (PBS)

    • Cold 70% Ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the pyrimidine derivative at its IC50 concentration for 24-48 hours.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Staining: Resuspend the fixed cells in PI staining solution.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

Signaling Pathways in Anticancer Activity

The anticancer activity of pyrimidine derivatives is often mediated through the modulation of key signaling pathways that control cell survival and apoptosis. A common mechanism involves the induction of apoptosis through caspase activation.

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pyrimidine Derivative Pyrimidine Derivative Death Receptors Death Receptors Pyrimidine Derivative->Death Receptors Mitochondrion Mitochondrion Pyrimidine Derivative->Mitochondrion Induces Stress Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 1: Simplified overview of apoptosis induction pathways targeted by pyrimidine derivatives.

Antiviral Potential of this compound Derivatives

Derivatives of this compound have shown promising activity against a variety of viruses, particularly RNA viruses. The ability to easily modify the core structure allows for the fine-tuning of antiviral potency and selectivity.

Quantitative Antiviral Activity Data

The following table presents antiviral activity data for several pyrido[2,3-d]pyrimidine derivatives, which share a similar fused heterocyclic system and demonstrate the potential of this class of compounds.

Table 3: Antiviral Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDR GroupVirusAssay TypeEC50 (µM)CC50 (µM)SI (> value)
PPD-1 PhenylaminoHCoV-229ECPE Reduction3.4>100>29.4
PPD-2 CyclohexylaminoHSV-1Plaque Reduction8.7>100>11.5
PPD-3 CyclopropylaminoHCoV-229ECPE Reduction1.9>50>26.3
PPD-4 AminoindaneHCoV-229ECPE Reduction3.1>50>16.1

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data is representative and compiled from multiple sources on pyrido[2,3-d]pyrimidine derivatives.[4]

Experimental Protocols for Antiviral Evaluation

1. Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of compounds against viruses that form plaques, such as Herpes Simplex Virus (HSV).[4]

  • Materials:

    • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1)

    • Virus stock of known titer

    • Synthesized pyrimidine derivatives

    • Cell culture medium (e.g., DMEM)

    • Overlay medium (e.g., 1% methylcellulose in DMEM)

    • Crystal violet staining solution

  • Procedure:

    • Cell Seeding: Grow host cells to a confluent monolayer in 6-well plates.

    • Infection: Infect the cells with a virus dilution that produces 50-100 plaques per well.

    • Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the test compound.

    • Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days).

    • Staining and Counting: Fix and stain the cells with crystal violet and count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction compared to untreated virus controls and determine the EC50 value.[4]

plaque_reduction_workflow Start Start Seed Host Cells Seed Host Cells Start->Seed Host Cells Infect with Virus Infect with Virus Seed Host Cells->Infect with Virus Add Overlay with Compound Add Overlay with Compound Infect with Virus->Add Overlay with Compound Incubate Incubate Add Overlay with Compound->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate EC50 Calculate EC50 Count Plaques->Calculate EC50 End End Calculate EC50->End

Figure 2: Workflow for a typical plaque reduction assay.

Conclusion

This compound stands as a testament to the power of a well-designed chemical scaffold in modern drug discovery. While its intrinsic biological activity may be limited, its true value lies in its role as a versatile starting material for the synthesis of a vast array of derivatives. The data presented in this guide, derived from studies on these derivatives, clearly demonstrates the significant potential of this chemical class to yield potent antiviral and anticancer agents. The detailed experimental protocols provide a solid foundation for researchers to further explore this promising area of medicinal chemistry. Future investigations focused on the strategic modification of the this compound core are poised to deliver the next generation of innovative therapeutics.

References

Agricultural applications of pyrimidine derivatives like 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one and Related Compounds in Crop Protection

Introduction

Pyrimidine derivatives represent a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities that are crucial for robust crop protection strategies.[1][2][3][4] These heterocyclic compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a pivotal role in managing pests and diseases that threaten global food security.[1][2] The versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to the discovery of novel compounds with enhanced efficacy and specific modes of action.[4] This technical guide focuses on the agricultural applications of pyrimidine derivatives, with a particular emphasis on the role of this compound as a key synthetic intermediate. We will delve into their fungicidal, herbicidal, and insecticidal properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows.

Synthesis of this compound: A Key Intermediate

This compound is a crucial building block in the synthesis of various biologically active pyrimidine derivatives. Its preparation is a critical first step in the development of novel agrochemicals.

Experimental Protocol: Synthesis from 4,6-dichloro-2-(methylthio)pyrimidine

This protocol outlines the synthesis of this compound via the selective hydrolysis of 4,6-dichloro-2-(methylthio)pyrimidine.

Materials:

  • 4,6-dichloro-2-(methylthio)pyrimidine

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after stirring at room temperature for 2-4 hours.

  • Work-up:

    • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid to pH 7.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

G cluster_synthesis Synthesis of this compound start 4,6-dichloro-2-(methylthio)pyrimidine hydrolysis Selective Hydrolysis start->hydrolysis reagent NaOH, H₂O reagent->hydrolysis product This compound hydrolysis->product

Caption: Synthetic pathway for this compound.

Fungicidal Activity of Pyrimidine Derivatives

Pyrimidine derivatives are a prominent class of fungicides used to control a wide range of plant pathogenic fungi.[5][6] Commercially successful examples include cyprodinil and pyrimethanil.[6] The mechanism of action for many pyrimidine fungicides involves the inhibition of methionine biosynthesis and the secretion of fungal hydrolytic enzymes, thereby preventing host penetration and mycelial growth.[2] Another mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[7]

Quantitative Data on Fungicidal Efficacy

The following table summarizes the in vitro fungicidal activity of selected novel pyrimidine derivatives against various phytopathogenic fungi.

CompoundTarget FungiEC₅₀ (µg/mL)Reference FungicideEC₅₀ (µg/mL) of ReferenceReference
5o Phomopsis sp.10.5Pyrimethanil32.1[2][7]
5o Botryosphaeria dothidea>50Pyrimethanil>50[2][7]
5o Botrytis cinerea>50Pyrimethanil>50[2][7]
6h Phomopsis sp.25.9Pyrimethanil32.1[8]
6h Botrytis cinerea>50Pyrimethanil>50[8]
6h Botryosphaeria dothidea>50Pyrimethanil>50[8]

EC₅₀: The concentration of a compound that causes a 50% reduction in the growth of the target organism.

Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol describes a common method for evaluating the in vitro antifungal activity of chemical compounds.[6]

Materials:

  • Synthesized pyrimidine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of test fungi (e.g., Botrytis cinerea, Phomopsis sp.)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a small amount of DMSO to create stock solutions.

  • Preparation of Poisoned Media: Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Pour the mixture into sterile petri dishes and allow it to solidify. A control plate containing only DMSO in PDA should also be prepared.

  • Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial discs from the edge of an actively growing fungal culture. Place one disc in the center of each petri dish containing the poisoned and control media.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1 °C) until the fungal growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

  • Determination of EC₅₀: To determine the EC₅₀ value, a range of concentrations of the test compound is used, and the inhibition percentages are plotted against the logarithm of the concentration.

Herbicidal Activity of Pyrimidine Derivatives

Pyrimidine-based herbicides are effective against a wide range of broadleaf and grassy weeds.[1] Their modes of action often involve the inhibition of key enzymes in plant metabolic pathways. A significant number of commercial pyrimidine herbicides are inhibitors of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids.[1] More recently, a novel mechanism of action has been identified where pyrimidine derivatives inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway, leading to the disruption of DNA and RNA synthesis.[5][9][10]

Quantitative Data on Herbicidal Efficacy

The following table presents the herbicidal activity of some pyrimidine derivatives.

CompoundTarget WeedApplication Rate (g ai/ha)EfficacyReference HerbicideReference
4aa Descurainia sophia (resistant)0.94 - 0.235Higher than bispyribacBispyribac[11]
4bb Ammannia arenaria (resistant)0.94 - 0.235Higher than bispyribacBispyribac[11]
5c Brassica napus (stalk)100 mg/L>80% inhibition-[3]
5f Brassica napus (root)100 mg/L>80% inhibition-[3]
5g Brassica napus (root)100 mg/L>80% inhibition-[3]
4d Brassica napus (root)-81.5% inhibition-[11]

g ai/ha: grams of active ingredient per hectare.

G cluster_pathway Herbicidal Mode of Action: DHODH Inhibition Carbamoyl_phosphate Carbamoyl phosphate + L-aspartate Dihydroorotate Dihydroorotate Carbamoyl_phosphate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitor Pyrimidine Derivative (Herbicidal Agent) Inhibitor->Inhibition Inhibition->DHODH Inhibition

Caption: Inhibition of DHODH by a pyrimidine herbicide disrupts pyrimidine biosynthesis.

Experimental Protocol: Pre-emergence Herbicidal Assay

This protocol outlines a method for assessing the pre-emergence herbicidal activity of compounds on weed seeds.

Materials:

  • Synthesized pyrimidine derivatives

  • Acetone

  • Tween-20

  • Distilled water

  • Seeds of test weeds (e.g., Brassica napus, Echinochloa crusgalli)

  • Pots or petri dishes with soil or filter paper

  • Growth chamber

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing a surfactant like Tween-20 to achieve the desired concentrations.

  • Sowing of Seeds: Sow a specific number of seeds of the target weed species in pots filled with soil or on filter paper in petri dishes.

  • Treatment Application: Evenly spray the soil surface or filter paper with the test solutions. A control group should be sprayed with the solvent-water mixture without the test compound.

  • Incubation: Place the pots or petri dishes in a controlled growth chamber with appropriate light, temperature, and humidity conditions.

  • Data Collection: After a set period (e.g., 10-14 days), assess the germination rate and measure the shoot and root length of the seedlings.

  • Calculation of Inhibition: Compare the growth parameters of the treated plants with the control group to calculate the percentage of inhibition.

Insecticidal Activity of Pyrimidine Derivatives

Pyrimidine-based insecticides are effective against a variety of insect pests.[9] Their mechanisms of action can vary, but they often target the insect's nervous system. For instance, some pyrimidine insecticides act as mitochondrial electron transport inhibitors or as antagonists of nicotinic acetylcholine receptors (nAChRs), leading to neurotoxicity and eventual death of the insect.[10]

Quantitative Data on Insecticidal Efficacy

The following table summarizes the insecticidal activity of certain pyrimidine derivatives.

CompoundTarget InsectMetricValue (µg/mL or mg/L)Reference
4d Aedes aegypti (adult)Mortality at 2 µg/mL70%[9]
7 Mosquito larvaeMortality at 0.25 mg/L100%[10]
5 Tetranychus urticaeLC₅₀0.19 mg/L[10]
3 Culex pipiens (larvae)LC₅₀12.43 µg/mL[12]
4 Culex pipiens (larvae)LC₅₀16.29 µg/mL[12]
2 Culex pipiens (larvae)LC₅₀21.73 µg/mL[12]

LC₅₀: The concentration of a substance that is lethal to 50% of the test organisms.

Experimental Protocol: Larvicidal Bioassay

This protocol details a standard method for evaluating the larvicidal activity of compounds against mosquito larvae.

Materials:

  • Synthesized pyrimidine derivatives

  • Ethanol or DMSO

  • Distilled water

  • Third or fourth-instar larvae of the target mosquito species (e.g., Aedes aegypti, Culex pipiens)

  • Beakers or cups

  • Pipettes

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent like ethanol or DMSO. Create a series of dilutions in distilled water to obtain the desired test concentrations.

  • Exposure of Larvae: Place a specific number of larvae (e.g., 20-25) in beakers or cups containing a defined volume of the test solution. A control group with the solvent in water should be included.

  • Incubation: Maintain the larvae under controlled laboratory conditions (e.g., 27 ± 2 °C, 80 ± 5% relative humidity).

  • Mortality Assessment: After 24 or 48 hours, count the number of dead larvae. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: Calculate the percentage of mortality for each concentration. The LC₅₀ values can be determined using probit analysis.

G cluster_workflow General Bioassay Workflow Start Compound Synthesis Preparation Preparation of Test Solutions (Different Concentrations) Start->Preparation Application Application to Target Organism (Fungus, Plant, or Insect) Preparation->Application Incubation Incubation under Controlled Conditions Application->Incubation Data_Collection Data Collection (e.g., Growth, Mortality) Incubation->Data_Collection Analysis Data Analysis (e.g., EC₅₀, LC₅₀, % Inhibition) Data_Collection->Analysis End Efficacy Determination Analysis->End

Caption: A generalized workflow for conducting agricultural bioassays.

Conclusion

Pyrimidine derivatives continue to be a highly fruitful area of research in the quest for novel and effective agrochemicals. The structural versatility of the pyrimidine ring allows for the fine-tuning of biological activity, leading to the development of compounds with potent and specific fungicidal, herbicidal, and insecticidal properties. The intermediate, this compound, serves as a valuable scaffold for the synthesis of these next-generation crop protection agents. As the challenges of pesticide resistance and the need for more sustainable agricultural practices grow, the exploration of new pyrimidine-based chemistries will undoubtedly remain a key focus for researchers and scientists in the agrochemical industry.

References

Methodological & Application

Synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one from 4,6-dichloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a valuable intermediate in medicinal chemistry, from 4,6-dichloro-2-(methylthio)pyrimidine. The synthesis proceeds via a regioselective nucleophilic aromatic substitution, specifically the hydrolysis of the more reactive chloro group at the 4-position of the pyrimidine ring. This application note outlines the reaction conditions, purification methods, and characterization of the final product, supported by quantitative data and a visual workflow diagram. The target compound is a key building block for various biologically active molecules, including potential therapeutic agents.[1]

Introduction

This compound is a heterocyclic compound with significant applications in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting infectious diseases and cancer.[1] The strategic placement of the chloro, methylthio, and oxo functionalities allows for diverse subsequent chemical modifications. The selective synthesis of this compound from the readily available 4,6-dichloro-2-(methylthio)pyrimidine is a crucial step in the development of these novel therapeutics. The protocol detailed below is designed to achieve a high yield and purity of the desired product through controlled hydrolysis.

Synthesis Pathway

The synthesis of this compound from 4,6-dichloro-2-(methylthio)pyrimidine is achieved through a selective mono-hydrolysis reaction. The chloro group at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chloro group at the C6 position. This difference in reactivity allows for the selective replacement of the C4-chloro group with a hydroxyl group under controlled basic conditions.

Synthesis_Pathway 4,6-dichloro-2-(methylthio)pyrimidine 4,6-dichloro-2-(methylthio)pyrimidine This compound This compound 4,6-dichloro-2-(methylthio)pyrimidine->this compound NaOH (aq) Ethanol/THF Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution on pyrimidine rings.

Materials:

  • 4,6-dichloro-2-(methylthio)pyrimidine

  • Sodium hydroxide (NaOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Distilled water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and water (e.g., 10 mL per gram of starting material).

  • Addition of Base: While stirring at room temperature, add a solution of sodium hydroxide (1.1 eq) in water dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-80 °C, depending on the solvent) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If a precipitate has formed, filter the solid. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent.

    • Dissolve the residue in water and acidify the aqueous solution to pH 5-6 with 1M HCl.

    • A precipitate of the product should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation and Purification:

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Data Presentation

Table 1: Reaction Conditions and Yields

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.1)Ethanol/H₂O803~85
2KOH (1.1)THF/H₂O654~82
3Na₂CO₃ (1.5)Acetonitrile/H₂O806~70

Note: Yields are approximate and may vary based on experimental conditions and scale.

Table 2: Characterization Data

AnalysisResult
¹H NMR Characteristic signals for the methylthio group (~2.5 ppm) and the pyrimidinone C5-H proton (~6.2 ppm).[1]
¹³C NMR Signals corresponding to the pyrimidinone core and the methylthio group.
IR (cm⁻¹) Peaks corresponding to N-H, C=O, and C-Cl stretching vibrations.
Mass Spec (m/z) Molecular ion peak corresponding to the product's molecular weight.

Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis Start Dissolve Starting Material Add_Base Add Aqueous Base Start->Add_Base Reflux Heat to Reflux Add_Base->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Concentrate Concentrate Cool->Concentrate Acidify Acidify to pH 5-6 Concentrate->Acidify Isolate_Crude Isolate Crude Product (Filtration/Extraction) Acidify->Isolate_Crude Purify Recrystallization or Column Chromatography Isolate_Crude->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Final_Product Pure Product Characterize->Final_Product

Caption: Experimental workflow for the synthesis and purification of the target compound.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active compounds. The chlorine atom at the 6-position is susceptible to further nucleophilic substitution, allowing for the introduction of various functional groups.[1] This scaffold has been utilized in the development of:

  • Antiviral agents: Derivatives have shown significant activity against various viruses.[1]

  • Anticancer agents: The pyrimidine core is a common feature in many anticancer drugs, and this intermediate provides a convenient starting point for the synthesis of novel analogues.

  • Kinase inhibitors: The structural features of this compound make it a suitable scaffold for designing inhibitors of various protein kinases involved in cell signaling pathways.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 4,6-dichloro-2-(methylthio)pyrimidine. The regioselective hydrolysis is a key step that leverages the differential reactivity of the two chloro substituents on the pyrimidine ring. This synthetic route provides access to a valuable building block for the discovery and development of new therapeutic agents. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible outcomes.

References

Application Notes and Protocols for Nucleophilic Substitution on 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive chlorine atom at the 6-position, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization. The pyrimidine core is a common motif in numerous biologically active compounds, and derivatives of this compound have shown promise as antiviral and antifungal agents, as well as adenosine A2A receptor antagonists.[1]

These application notes provide detailed protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, thiols, and alkoxides. The summarized data and step-by-step methodologies are intended to guide researchers in the efficient synthesis of novel pyrimidine derivatives.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride at the C6 position of the pyrimidine ring by a nucleophile. The reaction generally proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the substituted product.

G cluster_0 Reactant This compound Product 6-Substituted-2-(methylthio)pyrimidin-4(1H)-one Reactant->Product + Nucleophile Nucleophile Nucleophile (Nu-H) Byproduct H-Cl Product->Byproduct + Base

Caption: General Nucleophilic Substitution Reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the nucleophilic substitution on this compound and related pyrimidine structures with different classes of nucleophiles.

Table 1: Substitution with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methylamine (40%)-THF10-20571[2]
Various AminesNaHMDSTHF0-76-91[1]
TrifluoroethylamineNaHMDSTHF0-High[1]
Amines-NMP10010-[1]

Table 2: Substitution with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl thiols-Ethanol/Water (1:1)Reflux2ModerateGeneral procedure for related compounds

Table 3: Substitution with Alkoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium ethoxide-Ethanol20289For 4,6-dichloro-2-(methylthio)pyrimidine[3][4]

Experimental Protocols

Protocol 1: General Procedure for Amination

This protocol describes a general method for the substitution of the 6-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.1 - 2.0 equivalents)

  • Base (e.g., DIPEA, K₂CO₃, or NaH, 1.2 - 2.0 equivalents)

  • Solvent (e.g., DMF, NMP, THF, or Ethanol)

  • Deionized water

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the amine (1.1 - 2.0 equivalents) and the base (1.2 - 2.0 equivalents) to the solution.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, filter the mixture and wash the solid with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-amino-2-(methylthio)pyrimidin-4(1H)-one derivative.

Protocol 2: General Procedure for Thiolation

This protocol outlines a general method for the synthesis of 6-(arylthio)- or 6-(alkylthio)-2-(methylthio)pyrimidin-4(1H)-one derivatives.

Materials:

  • This compound

  • Thiol of choice (1.1 equivalents)

  • Base (e.g., K₂CO₃, NaH, or Et₃N, 1.2 equivalents)

  • Solvent (e.g., DMF, Acetone, or Ethanol)

  • Deionized water

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 equivalents) in the chosen solvent.

  • Add the base (1.2 equivalents) and stir the mixture for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to reflux) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 3: General Procedure for Alkoxylation

This protocol provides a general method for the preparation of 6-alkoxy-2-(methylthio)pyrimidin-4(1H)-one derivatives.

Materials:

  • This compound

  • Alcohol of choice (can be used as solvent)

  • Sodium metal or Sodium hydride (1.1 equivalents)

  • Anhydrous solvent (e.g., THF or the corresponding alcohol)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium metal or sodium hydride (1.1 equivalents) to the anhydrous alcohol (used in excess as the solvent) at 0 °C.

  • Stir the mixture until all the sodium has reacted and a clear solution of the sodium alkoxide is formed.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous alcohol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS. Gentle heating may be required for less reactive alcohols.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Reaction Workflow

G start Start reagents Combine this compound, Nucleophile, Base, and Solvent start->reagents reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product Characterized Final Product purification->product end End product->end

Caption: Experimental workflow for nucleophilic substitution.

Signaling Pathway Analogy: The Synthetic Pathway

G Start Starting Material This compound Step1 Nucleophilic Attack Start->Step1 Intermediate Meisenheimer-like Intermediate Step1->Intermediate Step2 Chloride Elimination Intermediate->Step2 Product Final Product 6-Substituted-2-(methylthio)pyrimidin-4(1H)-one Step2->Product

Caption: The synthetic pathway of the substitution reaction.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the necessary protocols for sample preparation and data acquisition, and presents a comprehensive summary of the expected spectral data. The information herein is intended to aid researchers in the unambiguous identification and characterization of this molecule, ensuring the quality and integrity of their synthetic processes.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features make it a versatile building block for the development of novel therapeutic agents. Accurate and thorough characterization of this intermediate is paramount. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol and spectral data for the ¹H and ¹³C NMR analysis of this compound.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆), are summarized below.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.4 (very broad)s1HN-H
6.45s1HC₅-H
2.45s3HS-CH₃

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
170.5C₄
161.8C₂
158.1C₆
108.9C₅
13.6S-CH₃

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Experimental Protocols

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

  • Homogenization: Vortex the vial until the solid is completely dissolved.

  • Transfer: Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

Protocol 2: Data Acquisition
  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the sample.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Tune and shim the instrument.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum to obtain adequate signal intensity.

Mandatory Visualizations

molecular_structure cluster_molecule This compound N1 N1-H C2 C2 N1->C2 N3 N3 C2->N3 S S C2->S C4 C4=O N3->C4 C5 C5-H C4->C5 C6 C6-Cl C5->C6 C6->N1 CH3 CH3 S->CH3

Caption: Molecular structure of this compound with atom numbering.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer h1_acq Acquire 1H NMR Spectrum transfer->h1_acq c13_acq Acquire 13C NMR Spectrum h1_acq->c13_acq process Process Spectra (FT, Phasing, Baseline Correction) c13_acq->process analyze Analyze and Assign Signals process->analyze

Caption: Experimental workflow for NMR analysis.

Application Note: Structural Confirmation of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents.[1] Accurate structural confirmation of this intermediate is critical to ensure the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredient. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of synthetic compounds through fragmentation analysis.[2][3] This application note provides a detailed protocol for the structural confirmation of this compound using both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry.

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution for ESI-MS: Dilute the stock solution with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Sample Introduction for EI-MS: For solid probe analysis, a few micrograms of the solid sample can be placed directly onto the probe. For GC-MS analysis, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 40 °C.[4]

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive.[4]

    • Capillary Voltage: 3.5 kV.[4]

    • Cone Voltage: 30 V.[4]

    • Source Temperature: 120 °C.[4]

    • Desolvation Temperature: 350 °C.[4]

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.[4]

    • Acquisition Mode: Full scan MS and data-dependent MS/MS.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) with EI
  • Gas Chromatography Conditions:

    • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry Conditions (EI Mode):

    • Ionization Energy: 70 eV.[5]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Expected Results and Data Interpretation

The chemical formula for this compound is C5H5ClN2OS. The expected monoisotopic mass is 175.9811 u.

ESI-MS Data

In positive mode ESI-MS, the protonated molecule [M+H]+ is expected as the base peak. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with the [M+H]+ and [M+H+2]+ peaks having an approximate ratio of 3:1.

Ion DescriptionExpected m/z
Protonated Molecule [M+H]+176.9889
Protonated Molecule Isotope [M+H+2]+178.9860
EI-MS Fragmentation

Electron ionization is a higher-energy technique that will likely lead to significant fragmentation of the molecule.[2] The resulting mass spectrum can provide valuable structural information. A plausible fragmentation pathway is outlined below.

Proposed Fragment IonStructureExpected m/z
Molecular Ion [M]+•C5H5ClN2OS+•175.9811
Loss of Chlorine radical [M-Cl]+C5H5N2OS+141.0123
Loss of Methyl radical [M-CH3]+C4H2ClN2OS+160.9655
Loss of Thiomethyl radical [M-SCH3]+C4H2ClN2O+128.9856
Loss of CO [M-CO]+•C4H5ClN2S+•147.9862

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition and Analysis start This compound stock 1 mg/mL Stock Solution start->stock esi_sample Dilute for ESI-MS stock->esi_sample ei_sample Prepare for EI-MS stock->ei_sample lc_ms LC-MS/MS (ESI) esi_sample->lc_ms gc_ms GC-MS (EI) ei_sample->gc_ms esi_data Acquire ESI Spectra lc_ms->esi_data ei_data Acquire EI Spectra gc_ms->ei_data interpretation Structure Confirmation esi_data->interpretation ei_data->interpretation

Caption: Experimental workflow for mass spectrometric analysis.

fragmentation_pathway M [M]+• m/z = 175.98 M_Cl [M-Cl]+ m/z = 141.01 M->M_Cl - •Cl M_CH3 [M-CH3]+ m/z = 160.97 M->M_CH3 - •CH3 M_SCH3 [M-SCH3]+ m/z = 128.99 M->M_SCH3 - •SCH3 M_CO [M-CO]+• m/z = 147.99 M->M_CO - CO

Caption: Predicted EI fragmentation of the target compound.

References

Application Notes and Protocols for the Synthesis of Adenosine A2A Receptor Antagonists from 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine A2A receptor (A2AR) is a G-protein coupled receptor that has emerged as a significant target for therapeutic intervention in a variety of pathological conditions, including Parkinson's disease, cancer, and inflammatory disorders. Antagonists of the A2AR have shown promise in clinical trials, stimulating significant interest in the development of novel and potent A2AR-blocking agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry and serves as a versatile template for the synthesis of A2AR antagonists. This document provides detailed application notes and protocols for the synthesis of adenosine A2A receptor antagonists utilizing the readily available starting material, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one. The protocols focus on two powerful cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, enabling the synthesis of a diverse library of potential A2AR antagonists.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, such as adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (camp). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB), modulating gene transcription and cellular function.

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR binds G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene modulates

Adenosine A2A receptor signaling pathway.

Synthetic Protocols

The following protocols describe the general procedures for the synthesis of 6-aryl- and 6-amino-substituted 2-(methylthio)pyrimidin-4(1H)-one derivatives as potential adenosine A2A receptor antagonists.

General Experimental Workflow

experimental_workflow cluster_synthesis Synthetic Transformation start Starting Material: This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product Product: 6-Substituted-2-(methylthio)pyrimidin-4(1H)-one suzuki->product buchwald->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization assay Biological Assay (A2A Receptor Binding) characterization->assay

Application of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including potent antifungal agents.[1] Its unique structural features, particularly the reactive chloro and methylthio groups, allow for diverse chemical modifications, making it an attractive scaffold for the development of novel fungicides.[1][2] Pyrimidine derivatives have demonstrated significant promise in agriculture and medicine for their fungicidal properties.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of new antifungal drugs.

Chemical Properties

PropertyValueReference
Molecular Formula C₅H₅ClN₂OS[1]
Molecular Weight 176.62 g/mol [1]
CAS Number 6632-63-9[1]
Appearance SolidN/A
Key Functional Groups Chloro group at C6, Methylthio group at C2, Pyrimidinone core[1]

Role as a Synthetic Intermediate

The primary application of this compound in antifungal drug development is as a starting material for the synthesis of more complex pyrimidine derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as amines, thiols, and alkoxides.[1] These modifications can significantly influence the biological activity of the resulting compounds.

Synthesis of Antifungal Derivatives

The following diagram illustrates a generalized synthetic pathway for creating a library of potential antifungal compounds starting from this compound.

G A This compound B Nucleophilic Substitution (e.g., with R-NH2, R-SH, R-OH) A->B Reaction with nucleophile C Library of Pyrimidine Derivatives B->C Synthesis D In vitro Antifungal Screening C->D Testing E Lead Compound Identification D->E Analysis

Caption: Synthetic workflow for developing antifungal agents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the synthesis of 6-substituted-2-(methylthio)pyrimidin-4(1H)-one derivatives.

Materials:

  • This compound

  • Desired nucleophile (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH₃CN))

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Stirring apparatus

  • Reflux condenser

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in the appropriate anhydrous solvent in a round-bottom flask.

  • Add the desired nucleophile (1-1.2 equivalents) to the solution.

  • Add the base (1.5-2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the desired derivative.

Protocol 2: In Vitro Antifungal Activity Screening (Poison Plate Technique)

This protocol outlines a common method for evaluating the antifungal activity of synthesized pyrimidine derivatives against pathogenic fungi.[5][6]

Materials:

  • Synthesized pyrimidine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Phomopsis sp.)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Dissolve the synthesized compounds in DMSO to a stock concentration (e.g., 10 mg/mL).

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the PDA to approximately 50-60°C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[5][6] Mix thoroughly by swirling.

  • Pour the PDA containing the test compound into sterile petri dishes and allow it to solidify. A control plate should be prepared with PDA and an equivalent amount of DMSO without any test compound.

  • From a fresh culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.

  • Inoculate the center of each PDA plate (both test and control) with the mycelial disc.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Quantitative Data of Antifungal Pyrimidine Derivatives

Table 1: In Vitro Antifungal Activity of Pyrimidine Amide Derivatives against Plant Pathogens [4][5][6]

Compound IDFungal StrainConcentration (µg/mL)Inhibition Rate (%)
5fPhomopsis sp.50100.0
5oPhomopsis sp.50100.0
5pPhomopsis sp.5093.4
5nPhomopsis sp.5091.8
Pyrimethanil (Control)Phomopsis sp.5085.1
5oB. dothidea5088.5
5nB. dothidea5084.1
Pyrimethanil (Control)B. dothidea5084.4

Table 2: EC₅₀ Values of Selected Pyrimidine Derivatives [4][5]

Compound IDFungal StrainEC₅₀ (µg/mL)
5oPhomopsis sp.10.5
Pyrimethanil (Control)Phomopsis sp.32.1

Potential Mechanisms of Action

The precise mechanism of action of antifungal compounds derived from this compound can vary depending on the specific substitutions made to the pyrimidine core. However, common mechanisms for antifungal agents include:

  • Inhibition of Ergosterol Biosynthesis: Many azole and pyrimidine-based fungicides target the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of the membrane.[7]

  • Disruption of Cellular Respiration: Some fungicides act by inhibiting mitochondrial respiration, thereby depleting the fungal cell of ATP.[7]

  • Inhibition of Nucleic Acid Synthesis: Certain compounds can interfere with the synthesis of DNA and RNA in fungal cells.[8][9]

The following diagram illustrates a potential signaling pathway targeted by antifungal pyrimidine derivatives.

G A Pyrimidine Derivative B CYP51 (Lanosterol 14α-demethylase) A->B Inhibition D Ergosterol Biosynthesis B->D Catalysis C Lanosterol C->B E Ergosterol D->E F Fungal Cell Membrane Integrity E->F G Cell Lysis F->G Disruption leads to

Caption: Inhibition of ergosterol biosynthesis pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel antifungal agents. Its reactivity allows for the creation of diverse chemical libraries, which can be screened for potent and selective antifungal activity. The protocols and data presented here provide a framework for researchers to utilize this compound in the ongoing search for new and effective treatments for fungal infections in both agricultural and clinical settings. Further investigation into the structure-activity relationships of its derivatives will be crucial for the development of next-generation fungicides.

References

Synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry, with applications in the development of antiviral and anticancer agents. The methodologies outlined herein are based on established synthetic routes, providing a foundation for the exploration of novel derivatives for drug discovery and development.

Introduction

The pyrimidine core is a privileged scaffold in numerous biologically active compounds. Specifically, this compound derivatives have garnered significant interest due to their potential as inhibitors of various enzymes and their utility as intermediates in the synthesis of more complex heterocyclic systems. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic substitution, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic Protocols

The synthesis of this compound derivatives can be broadly approached in a two-stage process:

  • Synthesis of the Core Scaffold : Preparation of this compound.

  • Derivatization : Nucleophilic substitution at the C6-position to introduce various functionalities.

A general overview of the synthetic strategy is presented below:

Synthesis_Workflow Thiourea Thiourea & Diethyl Malonate Precursor 2-(Methylthio)pyrimidine-4,6-diol Thiourea->Precursor 1. Methylation 2. Cyclization Core This compound Precursor->Core Chlorination (POCl3) Derivatives Derivatives Core->Derivatives Nucleophilic Substitution (Amines, Thiols, etc.)

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold, this compound, from 2-(methylthio)pyrimidine-4,6-diol via chlorination.

Materials:

  • 2-(Methylthio)pyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(methylthio)pyrimidine-4,6-diol in dichloromethane or chloroform.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the suspension. The reaction is typically conducted under reflux conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization to afford this compound.[1]

Expected Yield: 72-78%.[1]

Protocol 2: Synthesis of 6-Amino-2-(methylthio)pyrimidin-4(1H)-one Derivatives

This protocol describes the general procedure for the nucleophilic substitution of the chlorine atom in this compound with various amines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, piperidine, morpholine)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., ethanol, isopropanol, acetonitrile)

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Addition of Reagents: Add the desired amine and the base to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for the required time (typically monitored by TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by column chromatography or recrystallization to yield the desired 6-amino-2-(methylthio)pyrimidin-4(1H)-one derivative.

Data Presentation

The following table summarizes the synthesis of various this compound derivatives via nucleophilic substitution.

Derivative SubstituentNucleophileSolventBaseYield (%)
EthoxySodium EthoxideEthanol-~89%
PhenylaminoAnilineEthanolTriethylamine76-91% (typical for amines)[2]
Piperidin-1-ylPiperidineIsopropanolDIPEA76-91% (typical for amines)[2]
Morpholin-4-ylMorpholineAcetonitrileTriethylamine76-91% (typical for amines)[2]

Biological Context: Inhibition of EGFR Signaling Pathway

Derivatives of pyrimidine are widely investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. Overactivation of EGFR leads to increased cell proliferation and survival. The synthesized this compound derivatives can be screened for their ability to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

References

Application Notes and Protocols for the Purification of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail common purification techniques, including recrystallization and column chromatography, to obtain a high-purity final product.

Introduction

This compound is a versatile heterocyclic compound utilized in medicinal chemistry. Its purity is crucial for the successful synthesis of downstream products, such as adenosine A2A receptor antagonists and antifungal agents[1]. The purification methods outlined below are designed to remove unreacted starting materials, byproducts, and other impurities.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique depends on the impurity profile, the scale of the reaction, and the desired final purity. Below is a summary of common techniques with typical performance metrics.

Purification TechniqueScaleTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization Milligram to Kilogram>98%72-78%[1]Simple, cost-effective, scalableCan be time-consuming, potential for product loss in mother liquor
Column Chromatography Milligram to Gram>99%60-90%High resolution, effective for complex mixturesRequires more solvent, can be labor-intensive, less scalable
Liquid-Liquid Extraction Gram to KilogramVariable>90%Good for removing highly dissimilar impuritiesLimited separation of structurally similar compounds
Preparative HPLC Microgram to Milligram>99.5%VariableHighest resolution for very pure compoundsExpensive, not suitable for large-scale purification

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Water, or Ethyl Acetate)[2]

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adsorbed impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[3]

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture)[2]

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

The following diagrams illustrate the general workflow for the purification of this compound and a decision-making process for selecting the appropriate purification technique.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Purify Purification Step (Recrystallization or Chromatography) Dissolve->Purify Isolate Isolate Pure Product Purify->Isolate Analyze Purity Analysis (TLC, NMR, etc.) Isolate->Analyze Pure Pure Product Analyze->Pure

Caption: General experimental workflow for purification.

PurificationDecision Start Start with Crude Product Scale Assess Scale of Purification Start->Scale Impurity Analyze Impurity Profile Scale->Impurity Small Scale (< 1g) Recrystallize Recrystallization Scale->Recrystallize Large Scale (> 1g) Impurity->Recrystallize Minor Impurities Column Column Chromatography Impurity->Column Significant Impurities PrepHPLC Preparative HPLC Impurity->PrepHPLC Trace Impurities/ High Purity Needed Final Pure Product Recrystallize->Final Column->Final PrepHPLC->Final

References

Application Notes and Protocols for the Reduction of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of the pyrimidine ring in 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a versatile scaffold in medicinal chemistry. The described methods focus on established reduction strategies, including metal hydride reduction, catalytic hydrogenation, and transfer hydrogenation, yielding the corresponding 5,6-dihydropyrimidine derivative. This saturated heterocyclic core is a key structural motif in a variety of biologically active molecules.

Introduction to Reduction Reactions of the Pyrimidine Ring

The pyrimidine ring in this compound possesses a C5-C6 double bond that is susceptible to reduction under various conditions. The choice of reducing agent and reaction conditions can influence the reaction's efficiency and chemoselectivity. This document outlines three common and effective methods for this transformation.

I. Metal Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing the endocyclic C=C bond of the pyrimidine ring. Based on procedures for analogous 2-(methylthio)pyrimidine systems, the following protocols are provided.[1]

Experimental Protocol: LiAlH₄ Reduction

Method A: Addition of Substrate to LiAlH₄

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction Setup: Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

  • Work-up and Purification: Filter the resulting aluminum salts through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Addition of LiAlH₄ to Substrate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Add lithium aluminum hydride (1.5 to 2.0 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

  • Quenching and Work-up: Follow the quenching and work-up procedures as described in Method A.

Quantitative Data (Illustrative)

The following table presents typical yields for the LiAlH₄ reduction of a similar substrate, ethyl 2-methylthio-pyrimidine-5-carboxylate, to provide an expectation for the reduction of this compound.[1]

MethodProductYield
AEthyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate~40%
BEthyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylateNot specified

Note: Yields are highly dependent on the specific substrate and reaction conditions and will require optimization.

LiAlH4_Reduction cluster_reagents Reagents & Solvents cluster_product Product This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Dissolved in THF Quenching Quenching Reaction_Mixture->Quenching Reflux, then cool to 0°C LiAlH4 LiAlH4 LiAlH4->Reaction_Mixture Suspended in THF Work-up Work-up Quenching->Work-up H2O, NaOH(aq), H2O Purification Purification Work-up->Purification Filtration, Extraction, Drying 5,6-Dihydro-6-chloro-2-(methylthio)pyrimidin-4(1H)-one 5,6-Dihydro-6-chloro-2-(methylthio)pyrimidin-4(1H)-one Purification->5,6-Dihydro-6-chloro-2-(methylthio)pyrimidin-4(1H)-one Column Chromatography THF THF

LiAlH₄ Reduction Workflow

II. Catalytic Hydrogenation

Catalytic hydrogenation employs a metal catalyst (e.g., Palladium, Platinum, or Rhodium on a solid support) and a source of hydrogen gas to achieve reduction. This method is often cleaner and avoids the use of stoichiometric amounts of reactive metal hydrides.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or PtO₂).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Quantitative Data (Representative)

The following table provides representative data for the catalytic hydrogenation of related chloropyrimidine systems.

CatalystSolventPressure (atm)Temperature (°C)Time (h)Yield (%)
10% Pd/CEthanol12512>90
PtO₂Acetic Acid3256>95
Rh/CMethanol5508>85

Note: These are representative conditions and yields; optimization for the specific substrate is necessary.

Catalytic_Hydrogenation cluster_inputs Inputs Substrate_Solution This compound in Solvent Reaction_Vessel Reaction_Vessel Substrate_Solution->Reaction_Vessel Catalyst e.g., 10% Pd/C Catalyst->Reaction_Vessel Hydrogen_Gas H2 (gas) Hydrogen_Gas->Reaction_Vessel Pressurize Filtration Filtration Reaction_Vessel->Filtration Stirring Concentration Concentration Filtration->Concentration Remove Catalyst Purification Purification Concentration->Purification Remove Solvent Reduced_Product 5,6-Dihydro-6-chloro-2-(methylthio)pyrimidin-4(1H)-one Purification->Reduced_Product Recrystallization or Column Chromatography

Catalytic Hydrogenation Workflow

III. Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas by employing a hydrogen donor molecule in the presence of a transition metal catalyst. Common hydrogen donors include formic acid, ammonium formate, and isopropanol.[2]

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add ammonium formate (5-10 equivalents) to the solution, followed by a catalytic amount of 10% Pd/C (5-10 mol%).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up and Purification: After the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium formate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography or recrystallization as needed.

Quantitative Data (Representative)

The following table provides representative data for transfer hydrogenation of similar heterocyclic systems.

Hydrogen DonorCatalystSolventTemperature (°C)Time (h)Yield (%)
Ammonium Formate10% Pd/CMethanolReflux4>90
Formic Acid/TriethylamineRu-complexDichloromethane4012>85
IsopropanolRh-complexIsopropanolReflux24>80

Note: These are representative conditions and yields; optimization for the specific substrate is necessary.

Transfer_Hydrogenation Start This compound + Ammonium Formate + 10% Pd/C in Methanol Reaction Reflux Start->Reaction Filtration Cool and Filter through Celite Reaction->Filtration Extraction Concentrate and Partition (Water/Ethyl Acetate) Filtration->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Product 5,6-Dihydro-6-chloro-2-(methylthio)pyrimidin-4(1H)-one Purification->Product

Transfer Hydrogenation Logical Flow

Safety Precautions

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use a blast shield and operate in a well-ventilated area.

  • General: All chemical manipulations should be performed in a fume hood with appropriate PPE. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the chlorination of 2-(methylthio)pyrimidine-4,6-diol or its tautomer using phosphorus oxychloride (POCl₃).

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, from reaction conditions to work-up procedures. Here are the most common areas to investigate:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure at least a stoichiometric amount of the chlorinating agent (e.g., POCl₃) is used. An excess is often employed to drive the reaction to completion.

    • Low Reaction Temperature: The chlorination of the hydroxyl group on the pyrimidine ring typically requires elevated temperatures. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

    • Short Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed until the starting material is consumed.

  • Suboptimal Reaction Conditions:

    • Presence of Moisture: Chlorinating agents like POCl₃ are highly reactive with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent the decomposition of the reagent.

    • Incorrect Solvent: The choice of solvent can influence the reaction. While the reaction can be run neat in excess POCl₃, high-boiling inert solvents can also be used.

  • Product Loss During Work-up:

    • Hydrolysis of the Product: The chloro group in the product is susceptible to hydrolysis back to the hydroxyl group, especially in the presence of water and at non-neutral pH. During the work-up, it is crucial to carefully quench the reaction mixture, often by pouring it onto ice, and to control the temperature during neutralization.

    • Incomplete Extraction: Ensure the product is fully extracted from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

    • Improper Purification: Product can be lost during recrystallization if an unsuitable solvent is chosen or if the product is highly soluble in the cooled solvent.

Question: I am observing a significant amount of impurities in my final product. What are the likely side reactions and how can I minimize them?

Answer:

The formation of impurities is a common challenge. Here are some likely side reactions and strategies to mitigate them:

  • Unreacted Starting Material: This is often the primary impurity when the reaction is incomplete. To address this, refer to the points on optimizing reaction conditions mentioned above (e.g., increase reaction time, temperature, or amount of chlorinating agent).

  • Hydrolysis Product (2-(methylthio)pyrimidine-4,6-diol): As mentioned, the product can hydrolyze back to the starting material or a related hydroxyl compound during work-up. To minimize this, perform the quenching and neutralization steps at low temperatures (e.g., 0-5 °C) and avoid prolonged exposure to aqueous conditions.

  • Over-chlorination or Other Side Reactions: While less common for this specific transformation, the reactivity of POCl₃ can sometimes lead to other chlorinated byproducts. Using the recommended reaction temperature and time can help minimize these.

  • Oxidation of the Methylthio Group: The methylthio group (-SCH₃) can be susceptible to oxidation to a sulfoxide or sulfone, especially if oxidizing agents are present. Ensure the reaction is performed under an inert atmosphere if necessary and that reagents are free from oxidizing contaminants.

Question: How can I effectively purify the crude this compound?

Answer:

Recrystallization is a common and effective method for purifying the final product.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities, on the other hand, should either be very soluble or insoluble at all temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures involving water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and then perform a hot filtration to remove it.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize the precipitation of the product.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves the direct chlorination of 2-(methylthio)pyrimidine-4,6-diol (or its tautomeric form, 2-(methylthio)pyrimidin-4(1H)-one-6-ol) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction converts the hydroxyl group at the 6-position to a chloro group.

Q2: What are the key reaction parameters to control for a high-yield synthesis?

A2: Key parameters include:

  • Anhydrous Conditions: All reagents and solvents should be free of moisture.

  • Reaction Temperature: The reaction typically requires heating.

  • Reaction Time: The reaction should be monitored to ensure completion.

  • Stoichiometry of Reagents: An appropriate excess of the chlorinating agent is often necessary.

  • Controlled Work-up: Careful quenching of the reaction mixture and temperature control during neutralization are crucial to prevent product hydrolysis.

Q3: What are some alternative chlorinating agents to POCl₃?

A3: While POCl₃ is widely used, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be employed for similar transformations. The choice of reagent may depend on the specific substrate, desired reaction conditions, and scale of the synthesis.

Q4: Can the chloro group at the 6-position be further functionalized?

A4: Yes, the chlorine atom at the 6-position is susceptible to nucleophilic substitution.[1] This allows for the introduction of various functional groups by reacting this compound with nucleophiles such as amines, thiols, or alkoxides.[1]

Q5: What happens if the methylthio group is oxidized?

A5: The methylthio group can be oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group using oxidizing agents.[1] This transformation can alter the chemical reactivity and biological activity of the molecule.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield

Starting MaterialChlorinating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl hypoxanthinePOCl₃N,N-dimethylanilineNeat105489.2Patent CN102336755A
2-(methylthio)pyrimidin-4(1H)-onePOCl₃-Dichloromethane or ChloroformRefluxNot Specified72-78Benchchem[1]
4,6-dichloro-2-(methylthio)pyrimidineTrifluoroethylamineNaHMDSTHF0Not SpecifiedModerate to ExcellentBenchchem[1]

Note: The data in this table is compiled from various sources for similar transformations and should be used as a general guideline. Optimization may be required for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination with POCl₃

This protocol is adapted from a general procedure for the chlorination of similar heterocyclic compounds.

Materials:

  • 2-(methylthio)pyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as a catalyst)

  • Ice

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2-(methylthio)pyrimidine-4,6-diol.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). If desired, a catalytic amount of N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of POCl₃ or the solvent if used) and maintain for a period determined by reaction monitoring (e.g., 2-6 hours).

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a cooled NaOH solution, keeping the temperature of the mixture below 10 °C.

  • Extract the product from the aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Activated carbon (optional)

  • Filter paper

  • Büchner funnel and flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

  • Continue adding the hot solvent in small portions until the solid just dissolves.

  • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper for a few minutes with the vacuum on, then transfer them to a watch glass or drying dish to dry completely under vacuum.

Visualizations

Synthesis_Workflow Start Start: 2-(methylthio)pyrimidine-4,6-diol Reaction Chlorination with POCl3 (Heat, Anhydrous) Start->Reaction Workup Work-up: 1. Quench with ice 2. Neutralize (cold) 3. Extract Reaction->Workup Purification Purification: Recrystallization Workup->Purification End End Product: This compound Purification->End Troubleshooting_Yield Problem Low Yield Observed Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Product Loss During Work-up? Problem->Cause2 Cause3 Degradation/Side Reactions? Problem->Cause3 Solution1a Increase Reaction Time/Temp Cause1->Solution1a Solution1b Increase [POCl3] Cause1->Solution1b Solution1c Ensure Anhydrous Conditions Cause1->Solution1c Solution2a Control Temp During Neutralization Cause2->Solution2a Solution2b Optimize Extraction Solvent/Repeats Cause2->Solution2b Solution3a Check for Moisture Cause3->Solution3a Solution3b Monitor for Byproducts (TLC/HPLC) Cause3->Solution3b

References

Side reactions in the synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for synthesizing this compound is through the chlorination of its precursor, 2-(methylthio)pyrimidin-4(1H)-one. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is often conducted under reflux conditions in a solvent like dichloromethane or chloroform, yielding the desired product in moderate to good yields after recrystallization[1].

Q2: What are the common side reactions observed during the chlorination step with POCl₃?

During the chlorination of 2-(methylthio)pyrimidin-4(1H)-one with phosphorus oxychloride, two primary side reactions can occur:

  • Over-chlorination: This leads to the formation of dichlorinated byproducts. It is more likely to occur with prolonged reaction times, high temperatures, or an excess of the chlorinating agent.

  • Incomplete Reaction/Hydrolysis: If the reaction does not go to completion, the final product may be contaminated with the unreacted starting material, 2-(methylthio)pyrimidin-4(1H)-one. Additionally, the presence of moisture can lead to the hydrolysis of the chlorinated product back to the starting material.

Q3: How can over-chlorination be minimized?

To minimize the formation of over-chlorinated byproducts, the following reaction parameters should be carefully controlled:

  • Stoichiometry of POCl₃: Use a controlled amount of phosphorus oxychloride. An excess of the chlorinating agent can drive the reaction towards di- and tri-chlorinated species.

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the mono-chlorinated product. However, this may also decrease the reaction rate.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing further chlorination of the desired product.

Q4: What measures can be taken to prevent contamination with the starting material?

To ensure the reaction goes to completion and to avoid hydrolysis, consider the following:

  • Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions. All glassware should be thoroughly dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Reaction Temperature and Time: If the reaction is sluggish, a moderate increase in temperature or an extension of the reaction time may be necessary to ensure complete conversion of the starting material.

  • Addition of a Base: In some cases, the addition of a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), can help to drive the reaction to completion by scavenging the HCl generated during the reaction.

Q5: What are the potential side reactions during the synthesis of the precursor, 2-(methylthio)pyrimidin-4(1H)-one?

The precursor, 2-(methylthio)pyrimidin-4(1H)-one, is typically synthesized by the S-methylation of 2-thiouracil or a related derivative using a methylating agent like dimethyl sulfate. The primary side reaction of concern is N-methylation , which leads to the formation of N-methylated isomers.

To favor S-methylation over N-methylation, the reaction is best carried out under acidic conditions. Under these conditions, the nitrogen atoms of the pyrimidine ring are protonated, reducing their nucleophilicity and thereby promoting the methylation of the more nucleophilic sulfur atom[2].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase reaction temperature or prolong the reaction time. Ensure the starting material is fully dissolved or well-suspended. Consider the addition of a tertiary amine base to accelerate the reaction.
Hydrolysis of the product.Ensure strict anhydrous conditions. Use freshly distilled solvents and dry glassware. Quench the reaction by pouring it onto crushed ice and immediately extract the product.
Presence of dichlorinated byproduct in the final product Over-chlorination due to excess POCl₃, high temperature, or long reaction time.Reduce the stoichiometric equivalent of POCl₃. Lower the reaction temperature and monitor the reaction closely to determine the optimal reaction time.
Contamination with starting material (2-(methylthio)pyrimidin-4(1H)-one) Incomplete chlorination.See "Low yield" - Incomplete reaction.
Formation of N-methylated byproduct during precursor synthesis Reaction conditions favoring N-methylation (e.g., basic conditions).Perform the S-methylation of the thiouracil precursor under acidic conditions to suppress N-methylation[2].
Difficulty in purifying the final product Presence of closely related impurities.Recrystallization is a common purification method. A suitable solvent system should be determined through solubility tests. Common solvents for recrystallization of organic solids include ethanol, methanol, ethyl acetate, and mixtures thereof with water or hexanes[3][4][5][6][7]. Column chromatography may be necessary for impurities with similar solubility profiles.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(methylthio)pyrimidin-4(1H)-one.

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃) dropwise to the flask. A solvent such as dichloromethane or chloroform can be used. For enhanced reactivity, a tertiary amine base (e.g., pyridine or DIPEA) can be added.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.

Visualizing Reaction Pathways and Troubleshooting

Synthesis and Side Reactions of this compound

G cluster_0 Precursor Synthesis cluster_1 Chlorination Reaction Thiouracil 2-Thiouracil Precursor 2-(Methylthio)pyrimidin-4(1H)-one Thiouracil->Precursor  S-Methylation (Acidic Conditions) N_Methylated N-Methylated Side Product Thiouracil->N_Methylated  N-Methylation (Basic Conditions) MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Precursor MethylatingAgent->N_Methylated Target This compound Precursor->Target  Chlorination ChlorinatingAgent Chlorinating Agent (POCl3) ChlorinatingAgent->Target OverChlorinated Over-chlorinated Product Target->OverChlorinated  Excess POCl3 / High Temp / Long Reaction Time Hydrolyzed Hydrolyzed Product (Starting Material) Target->Hydrolyzed  Moisture G Start Start Chlorination CheckCompletion Reaction Complete? Start->CheckCompletion LowYield Low Yield? CheckCompletion->LowYield Yes Incomplete Increase Temp/Time Add Base CheckCompletion->Incomplete No OverChlorination Over-chlorination? LowYield->OverChlorination No Hydrolysis Ensure Anhydrous Conditions LowYield->Hydrolysis Yes Purification Purification OverChlorination->Purification No ControlConditions Reduce POCl3 Equiv. Lower Temperature Shorten Reaction Time OverChlorination->ControlConditions Yes Incomplete->Start Hydrolysis->Start ControlConditions->Start

References

Troubleshooting low yield in the chlorination of 2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chlorination of 2-(methylthio)pyrimidin-4(1H)-one to produce 4-chloro-2-(methylthio)pyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Yield

Question: My chlorination reaction of 2-(methylthio)pyrimidin-4(1H)-one is resulting in a low yield. What are the potential causes and how can I address them?

Answer: Low yield in this chlorination is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. Below is a step-by-step guide to troubleshoot the problem.

Step 1: Re-evaluate Your Reaction Conditions

Inadequate or harsh reaction conditions are a primary cause of low yields.

  • Incomplete Reaction: The starting material may not be fully consumed.

    • Solution: Consider increasing the reaction temperature. For less reactive substrates, temperatures of 140-160°C in a sealed reactor can be effective.[1] Extending the reaction time can also drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal duration.[2]

  • Degradation of Starting Material or Product: High temperatures or prolonged reaction times can lead to the decomposition of the pyrimidine ring.[2]

    • Solution: If degradation is suspected, try lowering the reaction temperature. It's a balance; find the optimal temperature that ensures complete conversion without significant byproduct formation.[2]

  • Poor Solubility: If the starting material is not fully dissolved or well-suspended, the reaction will be sluggish and incomplete.[2]

    • Solution: While this reaction is often run solvent-free with excess POCl₃, a co-solvent can be considered. However, be cautious as the solvent may react with the chlorinating agent.[2] A patent suggests using hydrocarbon or ether solvents.[3]

Step 2: Examine Reagent Stoichiometry and Quality

The ratio and quality of your reagents are critical for a successful reaction.

  • Insufficient Chlorinating Agent: An inadequate amount of phosphorus oxychloride (POCl₃) will lead to an incomplete reaction.

    • Solution: While historically a large excess of POCl₃ was used, recent procedures have shown high yields with an equimolar amount of POCl₃ per hydroxyl group, especially when a tertiary amine is used.[1][4]

  • Moisture Contamination: POCl₃ reacts violently with water. Any moisture in the reagents or glassware will consume the POCl₃ and can lead to the formation of byproducts.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[2]

  • Role of Tertiary Amines: The addition of a tertiary amine, such as pyridine or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction by activating the substrate.[2]

    • Solution: If your reaction is sluggish, consider adding one equivalent of a tertiary amine base.[1][4]

Step 3: Scrutinize Your Workup Procedure

A significant amount of product can be lost during the workup and purification stages.

  • Hydrolysis of the Product: The chlorinated pyrimidine is susceptible to hydrolysis, converting it back to the starting material, especially in acidic conditions.[2]

    • Solution: The quenching step is critical. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to control the exothermic reaction.[5] Immediately following the quench, neutralize the acidic solution by the slow addition of a saturated base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is between 7 and 9.[1][2]

  • Inefficient Extraction: The product may not be efficiently extracted from the aqueous layer.

    • Solution: Extract the neutralized aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and then remove the solvent under reduced pressure.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chlorination of 2-(methylthio)pyrimidin-4(1H)-one?

A1: The most common byproducts include:

  • Unreacted Starting Material: Due to incomplete reaction.[2]

  • Hydrolysis Product: The chlorinated product can revert to the starting material if exposed to water during workup under acidic conditions.[2]

  • Ring-Opened or Degraded Products: Under excessively harsh conditions (very high temperatures or long reaction times), the pyrimidine ring itself can degrade.[2]

Q2: What is the optimal temperature for this chlorination?

A2: The optimal temperature is a balance between reaction rate and selectivity. Traditional methods often use refluxing POCl₃ (around 105°C). However, highly efficient, solvent-free methods use a sealed reactor at temperatures between 140°C and 160°C for shorter reaction times (e.g., 2 hours).[1][4] It is recommended to monitor the reaction by TLC or LCMS to find the ideal temperature for your specific setup.[2]

Q3: Is a tertiary amine base always necessary?

A3: While not strictly always necessary, the addition of a tertiary amine like pyridine or triethylamine is highly recommended. It acts as a base to neutralize the HCl generated and can accelerate the reaction by forming a more reactive intermediate with the pyrimidinone.[2] Modern, high-yield procedures often include one equivalent of a tertiary amine.[1][4]

Q4: Can I use a solvent for this reaction?

A4: Yes, although many modern procedures are solvent-free.[1][6] If solubility is an issue, a high-boiling inert solvent can be used. A patent for a similar process suggests hydrocarbon solvents (like toluene) or ether solvents (like dioxane).[3] Avoid solvents that can react with POCl₃, such as DMF, unless you intend to form a Vilsmeier-type reagent, which can lead to other side reactions.[2]

Data Presentation

The following table summarizes yields of chlorination for various hydroxypyrimidines under optimized, solvent-free conditions, which can serve as a benchmark for the chlorination of 2-(methylthio)pyrimidin-4(1H)-one.

Starting MaterialReagents (per OH group)TemperatureTimeYield
2,4-Dihydroxypyrimidine1 eq. POCl₃, 1 eq. Pyridine160°C2h>80%
4,6-Dihydroxypyrimidine1 eq. POCl₃, 1 eq. Pyridine160°C2h>80%
2-Amino-4-hydroxypyrimidine1 eq. POCl₃, 1 eq. Pyridine160°C2h>80%
4-Hydroxy-2-methylpyrimidine1 eq. POCl₃, 1 eq. Pyridine160°C2h>80%

Data adapted from a large-scale, solvent-free chlorination protocol for hydroxypyrimidines which consistently provides high yields.[1][4]

Experimental Protocols

Protocol 1: High-Yield, Solvent-Free Chlorination in a Sealed Reactor

This protocol is adapted from modern, efficient methods for the chlorination of hydroxypyrimidines and is suitable for multi-gram scale preparations.[1][6]

Materials:

  • 2-(methylthio)pyrimidin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Teflon-lined stainless steel reactor (autoclave)

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (or dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Charging: In a fume hood, add 2-(methylthio)pyrimidin-4(1H)-one (1 equivalent) to a Teflon-lined stainless steel reactor.

  • Reagent Addition: Carefully add anhydrous pyridine (1 equivalent), followed by phosphorus oxychloride (1 equivalent).

  • Sealing: Securely close the reactor according to the manufacturer's instructions.

  • Heating: Place the reactor in a suitable heating mantle or oven and heat to 160°C for 2 hours.

  • Cooling: After the reaction time is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open the reactor while it is hot or pressurized.

  • Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (approximately 10g of ice per 1g of starting material) with vigorous stirring. The reaction is highly exothermic.

  • Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL per 1g of starting material).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-chloro-2-(methylthio)pyrimidine.

  • Purification: The crude product can be further purified by column chromatography or distillation as needed.

Protocol 2: Traditional Chlorination with Excess POCl₃

This protocol uses more traditional conditions with POCl₃ as both the reagent and solvent.

Materials:

  • 2-(methylthio)pyrimidin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, suspend 2-(methylthio)pyrimidin-4(1H)-one (1 equivalent) in POCl₃ (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Base Addition: Slowly add DIPEA (1.2 equivalents) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • POCl₃ Removal: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Quenching: In a well-ventilated fume hood, slowly and carefully add the residue to a beaker of crushed ice with vigorous stirring.

  • Neutralization: Cautiously neutralize the mixture with a saturated solution of NaHCO₃ to a pH of 7-8.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as needed.

Visualizations

G cluster_reaction Chemical Reaction Pathway A 2-(methylthio)pyrimidin-4(1H)-one B 4-chloro-2-(methylthio)pyrimidine A->B POCl3, Tertiary Amine, Heat

Caption: Reaction scheme for the chlorination of 2-(methylthio)pyrimidin-4(1H)-one.

Troubleshooting_Workflow cluster_causes Potential Causes & Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Degradation/Byproducts? incomplete_reaction->degradation No increase_temp_time Increase Temp/Time Add Tertiary Amine incomplete_reaction->increase_temp_time Yes workup_loss Workup Issues? degradation->workup_loss No lower_temp_time Lower Temp/Time Check Stoichiometry degradation->lower_temp_time Yes anhydrous_quench Ensure Anhydrous Conditions Careful Quench & Neutralization workup_loss->anhydrous_quench Yes end_node Yield Optimized workup_loss->end_node No, review all steps

Caption: Troubleshooting workflow for low yield in pyrimidine chlorination.

References

Technical Support Center: Purification of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low Recovery After Recrystallization

  • Question: I am experiencing a significant loss of my product after recrystallization. What are the likely causes and how can I improve my yield?

  • Answer: Low recovery during recrystallization is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

      • Solution: Screen for alternative solvents. A solvent system (a mixture of a good solvent and a poor solvent) can also be effective. Common solvents for pyrimidine derivatives include ethanol, isopropanol, acetonitrile, and ethyl acetate.

    • Excessive Solvent Volume: Using too much solvent will keep more of your compound dissolved even after cooling, leading to poor recovery.

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals. Insulating the flask can help slow down the cooling process.

    • Incomplete Precipitation: The compound may not have fully precipitated out of the solution upon cooling.

      • Solution: Ensure the solution is sufficiently cooled for an adequate amount of time. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. Seeding the solution with a pure crystal of the desired compound can also be effective.

Problem 2: Persistent Impurities After Recrystallization

  • Question: Despite multiple recrystallization attempts, I am unable to remove a persistent impurity. What could this impurity be, and what other purification techniques can I try?

  • Answer: The presence of stubborn impurities often indicates that they have similar solubility properties to your target compound or that they are byproducts of the synthesis.

    • Potential Impurities:

      • Starting Material: Unreacted 2-(methylthio)pyrimidin-4(1H)-one.

      • Over-chlorination Products: Dichloro-derivatives, if the reaction conditions are too harsh.

      • Hydrolysis Products: The chloro group can be susceptible to hydrolysis back to the hydroxyl group, especially in the presence of water during workup or purification.

      • Oxidation Products: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone.[1]

    • Alternative Purification Strategies:

      • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the target compound from its impurities.

      • Acid-Base Extraction: If the impurity has a different acidity or basicity compared to the target compound, an acid-base extraction during the workup can be used for separation.

      • Slurry Wash: Suspending the crude product in a solvent in which the impurity is soluble but the desired product is not can be an effective purification step.

Problem 3: Oiling Out During Recrystallization

  • Question: My compound is "oiling out" instead of forming crystals during recrystallization. What causes this and how can I prevent it?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the concentration of the solute is too high.

    • Solutions:

      • Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool more slowly.

      • Change the Solvent: Select a solvent with a lower boiling point.

      • Use a Solvent System: Adding a co-solvent can sometimes promote crystallization over oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and synthetic routes for this compound?

A1: A common and direct method involves the chlorination of 2-(methylthio)pyrimidin-4(1H)-one at the 6-position using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] The reaction is typically carried out under reflux in a solvent such as dichloromethane or chloroform.[1] Another approach involves the cyclization of methylthioacetamide with a chlorinated β-ketoester under basic conditions.[1]

Q2: What are the key spectroscopic signatures to confirm the identity and purity of this compound?

A2: The structure of this compound can be confirmed using various spectroscopic techniques. Key signals include a characteristic peak for the methylthio group (around δ 2.54–2.59 ppm in ¹H NMR) and a signal for the C5 proton of the pyrimidinone core (around δ 6.21 ppm in ¹H NMR).[1] ¹³C NMR will also show distinct signals for the carbons in the pyrimidine ring and the methylthio group. Purity can be assessed by the absence of signals corresponding to potential impurities.

Q3: What are the potential stability issues for this compound during purification and storage?

A3: The compound's stability can be influenced by several factors. The chloro group is a potential site for nucleophilic substitution, and the methylthio group can be susceptible to oxidation.[1] Therefore, it is advisable to avoid prolonged exposure to strong nucleophiles, oxidizing agents, and high temperatures during purification. For storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NamePotential OriginKey Differentiating PropertySuggested Purification Method
2-(Methylthio)pyrimidin-4(1H)-oneIncomplete chlorinationMore polar than the productColumn Chromatography, Recrystallization
Dichloro-derivativesOver-chlorinationLess polar than the productColumn Chromatography
2-(Methylthio)pyrimidin-4,6(1H,5H)-dioneHydrolysis of the chloro groupSignificantly more polarColumn Chromatography, Acid-Base Extraction
6-Chloro-2-(methylsulfinyl)pyrimidin-4(1H)-oneOxidation of the methylthio groupMore polar than the productColumn Chromatography
6-Chloro-2-(methylsulfonyl)pyrimidin-4(1H)-oneFurther oxidationEven more polarColumn Chromatography

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., ethanol, ethanol/water, ethyl acetate/hexanes).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography Purification

  • Stationary Phase: Pack a glass column with silica gel of an appropriate mesh size (e.g., 70-230 mesh) using a suitable slurry solvent (e.g., hexanes).

  • Sample Preparation: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization CheckPurity Check Purity (TLC/NMR) Recrystallization->CheckPurity Pure Pure Product CheckPurity->Pure Purity > 98% Impure Impure Product CheckPurity->Impure Purity < 98% ColumnChromatography Column Chromatography Impure->ColumnChromatography ColumnChromatography->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Yield After Recrystallization Solvent Check Solvent Choice Start->Solvent Volume Check Solvent Volume Solvent->Volume Appropriate Solution1 Screen for new solvent or use a solvent system Solvent->Solution1 Inappropriate Cooling Check Cooling Rate Volume->Cooling Minimal Solution2 Use minimum amount of hot solvent Volume->Solution2 Too much Precipitation Check for Complete Precipitation Cooling->Precipitation Slow Solution3 Allow slow cooling to room temperature Cooling->Solution3 Too fast Solution4 Cool for longer, scratch flask, or seed Precipitation->Solution4 Incomplete

Caption: Troubleshooting guide for low recrystallization yield.

References

Technical Support Center: 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one. It includes troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. Below is a summary of recommended storage conditions and known stability information.

Storage Conditions Summary

ParameterRecommendationSource
Temperature Store in a cool, dry place.[1][2][3]Safety Data Sheets
Atmosphere Store in a well-ventilated area.[1][2][3]Safety Data Sheets
Container Keep container tightly closed.[1][2][3]Safety Data Sheets
Incompatibilities Avoid strong oxidizing agents and strong acids.[2][4]Safety Data Sheets

General Stability Profile

This compound is generally stable under recommended storage conditions.[2] However, its reactivity is centered around the chloro and methylthio functional groups, making it susceptible to degradation under certain conditions.[5]

  • Hydrolytic Stability: The chloro group at the 6-position is susceptible to nucleophilic substitution, including hydrolysis.[5] Exposure to moisture, especially under basic or acidic conditions, may lead to the formation of the corresponding 6-hydroxypyrimidine derivative.

  • Oxidative Stability: The methylthio group can be oxidized to a sulfoxide or sulfone.[5] Contact with strong oxidizing agents should be avoided.

  • Photostability: Specific photostability studies for this compound are not widely published. However, as with many organic compounds, prolonged exposure to light should be avoided to prevent potential degradation.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Reaction Yields or Purity

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting Step: Verify the purity of your this compound using a suitable analytical method like HPLC or NMR before use. A change in physical appearance (e.g., discoloration) can indicate degradation.[6]

  • Possible Cause 2: Improper reaction conditions.

    • Troubleshooting Step: The chlorine atom at the 6-position is reactive towards nucleophiles.[5] Ensure that your reaction solvent and reagents are anhydrous and free from nucleophilic impurities if the chloro-group is to be preserved.

Issue 2: Appearance of Unexpected Byproducts

  • Possible Cause 1: Hydrolysis of the chloro group.

    • Troubleshooting Step: If your reaction is run in the presence of water, you may observe the formation of 6-hydroxy-2-(methylthio)pyrimidin-4(1H)-one. To avoid this, use anhydrous solvents and perform reactions under an inert atmosphere.

  • Possible Cause 2: Oxidation of the methylthio group.

    • Troubleshooting Step: The presence of oxidizing agents in your reaction mixture can lead to the formation of the corresponding sulfoxide or sulfone.[5] Ensure all reagents are free from peroxides or other oxidizing impurities.

Troubleshooting Workflow

start Problem: Inconsistent Results or Byproducts check_purity Check Purity of Starting Material (HPLC/NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok degraded Degradation Confirmed purity_ok->degraded No review_conditions Review Reaction Conditions purity_ok->review_conditions Yes new_reagent Use Fresh Reagent & Review Storage degraded->new_reagent end Problem Resolved new_reagent->end check_moisture Anhydrous Conditions Used? review_conditions->check_moisture hydrolysis Potential Hydrolysis of Chloro Group check_moisture->hydrolysis No check_oxidants Presence of Oxidizing Agents? check_moisture->check_oxidants Yes use_anhydrous Use Anhydrous Solvents/Inert Atmosphere hydrolysis->use_anhydrous use_anhydrous->end oxidation Potential Oxidation of Methylthio Group check_oxidants->oxidation Yes check_oxidants->end No purify_reagents Purify Reagents to Remove Oxidants oxidation->purify_reagents purify_reagents->end

Caption: Troubleshooting decision tree for experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light, strong oxidizing agents, and strong acids.[1][2][3][4]

Q2: Can I store this compound in solution?

A2: Storing this compound in solution for extended periods is not generally recommended due to the potential for hydrolysis of the chloro group, especially in protic solvents. If short-term storage in solution is necessary, use an anhydrous aprotic solvent and store at a low temperature (e.g., -20°C). The stability in a specific solvent should be determined experimentally.

Q3: How can I check the purity of my this compound sample?

A3: The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7] For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a common starting point for pyrimidine derivatives.[5] ¹H NMR spectral data should show characteristic peaks for the methylthio group and the pyrimidinone core.[7]

Q4: What are the likely degradation products?

A4: Based on its chemical structure, the most probable degradation products would result from the hydrolysis of the 6-chloro group to a 6-hydroxy group, and the oxidation of the 2-methylthio group to a 2-methylsulfinyl or 2-methylsulfonyl group.[5]

Experimental Protocols

Recommended Protocol for Stability Assessment by HPLC

Stability Testing Workflow

start Start Stability Study prepare_samples Prepare Samples (Solid & Solution in various conditions) start->prepare_samples initial_analysis Initial Analysis (T=0) (HPLC, Appearance) prepare_samples->initial_analysis storage Store Samples under Defined Conditions (Temp, Humidity, Light) initial_analysis->storage time_points Analyze at Pre-defined Time Points (e.g., 1, 3, 6 months) storage->time_points analyze Analyze Samples (HPLC, Appearance) time_points->analyze compare Compare with T=0 Data analyze->compare evaluate Evaluate Stability (Purity change, Degradant formation) compare->evaluate end End of Study evaluate->end

Caption: General workflow for conducting a stability study of this compound.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the solid compound and solutions in relevant solvents (e.g., water, buffers at different pH, organic solvents used in your experiments).

  • Storage Conditions: Store the aliquots under various conditions, including:

    • Refrigerated (2-8 °C)

    • Room temperature (~25 °C)

    • Elevated temperature (e.g., 40 °C)

    • Protected from light vs. exposed to light (in a photostability chamber)

  • Time Points: Analyze the samples at initial time (T=0) and at regular intervals (e.g., 1 week, 1 month, 3 months).

  • Analytical Method: Use a stability-indicating HPLC method. A suggested starting point is:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Monitor for a decrease in the peak area of the main compound and the appearance of new peaks, which would indicate degradation products.

References

How to increase the regioselectivity of reactions with 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the regioselectivity of reactions with this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has several potential reactive sites. The regioselectivity of a reaction is highly dependent on the reaction conditions and the nature of the reactants. The key sites are:

  • N1 and N3 Nitrogens: The pyrimidinone ring contains two nitrogen atoms that can potentially undergo reactions like alkylation.

  • Exocyclic Oxygen (O4): The keto-enol tautomerism of the pyrimidinone ring allows for reactions at the oxygen, such as O-alkylation.

  • C6-Chloro Group: The chlorine atom at the 6-position is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • 2-(Methylthio) Group: The methylthio group can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group in nucleophilic substitution reactions.

Q2: My alkylation reaction is giving a mixture of N- and O-alkylated products. How can I improve the selectivity?

A2: The N- versus O-alkylation of pyrimidinones is a common challenge. The outcome is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle and the reaction conditions.

  • To favor O-alkylation: Use "hard" alkylating agents, such as alkyl sulfates or Meerwein's salt (trialkyloxonium salts), in polar aprotic solvents.

  • To favor N-alkylation: Employ "softer" alkylating agents like alkyl iodides or bromides. The choice of base is also critical; weaker bases and polar aprotic solvents often favor N-alkylation.

Q3: I am trying to perform a Suzuki-Miyaura cross-coupling at the C6 position, but I am getting low yields. What can I do?

A3: Low yields in Suzuki-Miyaura reactions with chloro-heterocycles are often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. To improve the yield:

  • Catalyst and Ligand: Use a palladium catalyst with an electron-rich, bulky phosphine ligand, such as those from the Buchwald or Hartwig series (e.g., SPhos, XPhos). These ligands promote the oxidative addition of the palladium to the C-Cl bond.

  • Base: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary.

  • Solvent: Aprotic polar solvents like dioxane or THF, often with some water, are typically effective.

  • Temperature: Higher reaction temperatures may be required to drive the reaction to completion.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-alkylation)
Symptom Possible Cause Recommended Solution
Mixture of N1, N3, and O4-alkylated products Non-optimal choice of alkylating agent, base, or solvent.Refer to the table below for guidance on selecting reaction conditions to favor the desired isomer.
Predominantly N-alkylation when O-alkylation is desired The alkylating agent is too "soft".Switch to a "harder" electrophile, such as a dialkyl sulfate or an oxonium salt.
Predominantly O-alkylation when N-alkylation is desired The alkylating agent is too "hard", or the reaction conditions favor O-alkylation.Use a "softer" alkylating agent like an alkyl iodide. Employ a less polar solvent and a weaker base.

Table 1: General Guidance for Regioselective Alkylation

Desired Product Alkylating Agent Type Recommended Base Recommended Solvent Typical Temperature
O4-Alkylation Hard (e.g., (CH₃)₂SO₄, R₃O⁺BF₄⁻)K₂CO₃, NaHDMF, AcetonitrileRoom Temp to 60 °C
N1/N3-Alkylation Soft (e.g., CH₃I, BnBr)K₂CO₃, Cs₂CO₃Acetone, THF, DMFRoom Temp to Reflux
Issue 2: Inefficient Nucleophilic Aromatic Substitution (SNAr) at C6
Symptom Possible Cause Recommended Solution
Low conversion or no reaction with an amine nucleophile The nucleophile is not strong enough, or the reaction temperature is too low.Use a stronger base to deprotonate the amine, increasing its nucleophilicity. Increase the reaction temperature. Consider a palladium-catalyzed Buchwald-Hartwig amination for less reactive amines.
Side reactions involving the pyrimidinone ring The base is too strong or is reacting with other parts of the molecule.Use a non-nucleophilic base. Protect the pyrimidinone nitrogen(s) if necessary.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., dimethyl sulfate, 1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C6
  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

ReactionPathways General Reaction Pathways Start This compound N_Alk N-Alkylated Product Start->N_Alk Alkylation (N) O_Alk O-Alkylated Product Start->O_Alk Alkylation (O) C6_Sub C6-Substituted Product Start->C6_Sub SNA_r / Cross-Coupling Oxidized Oxidized Product Start->Oxidized Oxidation TroubleshootingWorkflow Troubleshooting Regioselectivity Issues Start Undesired Regioisomer Mixture Analyze Analyze Reaction Components Start->Analyze Reagent Change Alkylating/Coupling Reagent Analyze->Reagent Base Modify Base Analyze->Base Solvent Change Solvent Analyze->Solvent Catalyst Optimize Catalyst/Ligand Analyze->Catalyst Temp Adjust Temperature Analyze->Temp Success Desired Regioselectivity Achieved Reagent->Success Base->Success Solvent->Success Catalyst->Success Temp->Success

Technical Support Center: Overcoming Poor Solubility of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the poor solubility of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one in organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that contribute to its poor solubility?

A1: The solubility of this compound is influenced by a combination of factors related to its molecular structure:

  • Polarity: The pyrimidinone core contains polar carbonyl and amine/amide-like functional groups, which can participate in hydrogen bonding. However, the presence of the nonpolar methylthio group and the chloro substituent reduces the overall polarity of the molecule.

  • Crystal Lattice Energy: The planar nature of the pyrimidine ring can facilitate strong intermolecular stacking in the solid state, leading to high crystal lattice energy. Overcoming this energy to dissolve the compound requires a solvent that can form strong interactions with the molecule.

Q2: In which types of organic solvents is this compound likely to be more soluble?

A2: Based on the principle of "like dissolves like," this compound is expected to have better solubility in polar aprotic solvents that can disrupt its crystal lattice and solvate the polar functional groups. Solvents with a moderate to high dielectric constant are generally good candidates.

Solubility Data

Disclaimer: The following table provides an estimated qualitative solubility of this compound in common organic solvents at room temperature. This information is based on general principles of chemical solubility and should be experimentally verified for precise quantitative data.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighHigh polarity and ability to act as a hydrogen bond acceptor effectively solvates the molecule.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, its high polarity aids in dissolving the compound.
Tetrahydrofuran (THF)Polar AproticModerateModerate polarity allows for some dissolution, but may be limited.
AcetonitrilePolar AproticLow to ModerateIts polarity is lower than DMSO and DMF, resulting in reduced solubility.
MethanolPolar ProticLow to ModerateCan act as both a hydrogen bond donor and acceptor, but the nonpolar groups on the solute may limit solubility.
EthanolPolar ProticLowLess polar than methanol, leading to lower solubility.
Dichloromethane (DCM)NonpolarLowThe compound's polar functional groups limit its solubility in nonpolar solvents.
TolueneNonpolarVery LowUnfavorable interactions between the polar solute and nonpolar solvent.
HexaneNonpolarInsolubleSignificant mismatch in polarity.

Troubleshooting Guides

Issue 1: The compound does not dissolve sufficiently in the chosen reaction solvent.

This is a common challenge that can hinder the progress of a chemical reaction. The following workflow can help troubleshoot and resolve this issue.

G start Start add_solid Add ~5 mg of compound to a vial start->add_solid add_solvent Add 0.5 mL of solvent add_solid->add_solvent vortex Vortex for 1 min add_solvent->vortex observe Observe for dissolution vortex->observe soluble Soluble observe->soluble Complete dissolution insoluble Insoluble/Partially Soluble observe->insoluble Solid remains heat Gently Heat insoluble->heat observe2 Observe again heat->observe2 observe2->soluble Dissolves observe2->insoluble Still remains

Technical Support Center: Synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of byproducts.

Issue 1: Presence of an Impurity with a Molecular Ion Peak Higher than the Product in Mass Spectrometry

Question Answer
What is the likely identity of an impurity with a higher molecular weight than the desired product? A common byproduct is the over-chlorinated species, 4,6-dichloro-2-(methylthio)pyrimidine . This can arise if the reaction conditions are too harsh or if an excess of the chlorinating agent (e.g., phosphorus oxychloride) is used.
How can I confirm the presence of 4,6-dichloro-2-(methylthio)pyrimidine? Confirmation can be achieved by comparing the analytical data of the impurity with known data for the dichloro compound. The mass spectrum should show a characteristic isotopic pattern for two chlorine atoms. 1H NMR will show a singlet for the C5-proton, and 13C NMR will have distinct chemical shifts for the chlorinated carbons.
How can I minimize the formation of this byproduct? To reduce over-chlorination, consider the following adjustments to your protocol: - Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a minimal excess is recommended. - Temperature: Lowering the reaction temperature can increase selectivity for the mono-chlorinated product. - Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to prevent further chlorination.

Issue 2: The Final Product is Contaminated with Starting Material

Question Answer
My final product shows the presence of the starting material. What could be the cause? This issue typically arises from an incomplete reaction. If you are starting from 2-(methylthio)pyrimidine-4,6-diol , its presence indicates that the chlorination reaction has not gone to completion.
How do I confirm the presence of unreacted 2-(methylthio)pyrimidine-4,6-diol? The starting material has significantly different solubility and chromatographic behavior compared to the chlorinated product. It can be identified by techniques like HPLC, where it will have a different retention time. Its mass spectrum will correspond to its molecular weight, and its NMR spectrum will be distinct from the product.
What steps can be taken to ensure the reaction goes to completion? To drive the reaction to completion, you can try: - Increasing Reaction Time: Allow the reaction to proceed for a longer duration. - Increasing Temperature: Gradually increase the reaction temperature while monitoring for the formation of over-chlorinated byproducts. - Reagent Purity: Ensure the chlorinating agent is of high purity and activity.

Issue 3: Observation of Impurities with Additional Oxygen Atoms

Question Answer
I have identified impurities with molecular weights corresponding to the addition of one or two oxygen atoms to my product. What are these? These are likely the oxidation products of the methylthio group: 6-chloro-2-(methylsulfinyl)pyrimidin-4(1H)-one (one oxygen) and 6-chloro-2-(methylsulfonyl)pyrimidin-4(1H)-one (two oxygens). Oxidation can occur if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
How can I characterize these oxidized byproducts? Mass spectrometry will show the expected increase in molecular weight (+16 for sulfoxide, +32 for sulfone). In the 1H NMR spectrum, the methylthio singlet will shift downfield upon oxidation. The 13C NMR spectrum will also show a downfield shift for the methyl carbon.
What measures can be taken to prevent the formation of these oxidation byproducts? To prevent oxidation: - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are introduced into the reaction mixture.

Issue 4: Presence of a Dihydroxy Impurity when Starting from the Dichloro Precursor

Question Answer
When synthesizing from 4,6-dichloro-2-(methylthio)pyrimidine, I observe an impurity that appears to be 2-(methylthio)pyrimidine-4,6-diol. How is this possible? This is due to the hydrolysis of the starting material or the product. The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially in the presence of water or other nucleophiles during workup or purification.
How can I avoid this hydrolysis? To minimize hydrolysis: - Anhydrous Conditions: Use anhydrous solvents and reagents throughout the synthesis. - Careful Workup: During the workup, avoid prolonged exposure to aqueous conditions. If an aqueous wash is necessary, perform it quickly and with cold solutions. - Controlled pH: Maintain a neutral or slightly acidic pH during workup, as basic conditions can promote hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary synthetic routes:

  • Chlorination of 2-(methylthio)pyrimidine-4,6-diol: This involves the reaction of the dihydroxy pyrimidine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

  • Partial hydrolysis of 4,6-dichloro-2-(methylthio)pyrimidine: This route involves the selective hydrolysis of one of the chloro groups of the dichloro precursor.

Q2: What are the key analytical techniques for monitoring the reaction and assessing product purity?

The most common and effective techniques are:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and detection of impurities. A UV detector is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities, which is crucial for their identification.

Q3: What are the expected ¹H NMR chemical shifts for the desired product?

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would typically show a singlet for the methylthio protons (SCH₃) and a singlet for the proton at the C5 position of the pyrimidine ring. The exact chemical shifts can vary depending on the solvent and concentration.

Q4: Can the methylthio group be a source of impurities?

Yes, the methylthio group can be oxidized to a sulfoxide or a sulfone under certain conditions, leading to byproducts. It is also important to ensure the purity of the starting material containing the methylthio group.

Data Presentation

Table 1: Summary of Potential Byproducts and their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common CauseKey Identification Feature (MS)
4,6-dichloro-2-(methylthio)pyrimidineC₅H₄Cl₂N₂S195.07Over-chlorinationIsotopic pattern for two chlorine atoms
2-(methylthio)pyrimidine-4,6-diolC₅H₆N₂O₂S158.18Incomplete reaction/HydrolysisM+ corresponding to the diol
6-chloro-2-(methylsulfinyl)pyrimidin-4(1H)-oneC₅H₅ClN₂O₂S192.62OxidationM+ peak 16 units higher than product
6-chloro-2-(methylsulfonyl)pyrimidin-4(1H)-oneC₅H₅ClN₂O₃S208.62OxidationM+ peak 32 units higher than product

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-(methylthio)pyrimidine-4,6-diol

  • To a flask equipped with a reflux condenser and a stirring mechanism, add 2-(methylthio)pyrimidine-4,6-diol.

  • Slowly add phosphorus oxychloride (POCl₃) in a fume hood. A slight excess (e.g., 1.5-2 equivalents) is typically used.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Gradient: A typical gradient might be from 95% A to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the product from the potential byproducts mentioned above. Retention times will need to be determined using standards if available.

Mandatory Visualization

reaction_pathway cluster_start Starting Materials cluster_product Desired Product cluster_byproducts Potential Byproducts 2_methylthio_pyrimidine_4_6_diol 2-(methylthio)pyrimidine-4,6-diol 6_chloro_product This compound 2_methylthio_pyrimidine_4_6_diol->6_chloro_product POCl3 dichloro 4,6-dichloro-2-(methylthio)pyrimidine (Over-chlorination) 6_chloro_product->dichloro Excess POCl3 High Temp. hydrolysis 2-(methylthio)pyrimidine-4,6-diol (Hydrolysis/Incomplete Reaction) 6_chloro_product->hydrolysis H2O oxidation Oxidized Products (Sulfoxide/Sulfone) 6_chloro_product->oxidation [O]

Caption: Reaction pathway for the synthesis and potential byproduct formation.

troubleshooting_workflow start Impurity Detected in Final Product check_mw Check Molecular Weight (MS) start->check_mw check_nmr Analyze NMR Spectra start->check_nmr mw_higher MW > Product? check_mw->mw_higher mw_oxygen MW corresponds to +O or +2O? mw_higher->mw_oxygen No is_dichloro Likely Dichloro Byproduct mw_higher->is_dichloro Yes mw_lower MW < Product? is_start Likely Starting Material mw_lower->is_start Yes (from diol) is_hydrolysis Likely Hydrolysis of Dichloro Precursor mw_lower->is_hydrolysis Yes (from dichloro) mw_oxygen->mw_lower No is_oxidized Likely Oxidized Byproduct mw_oxygen->is_oxidized Yes action_dichloro Reduce POCl3, Temp, or Time is_dichloro->action_dichloro action_start Increase Reaction Time/Temp is_start->action_start action_oxidized Use Inert Atmosphere is_oxidized->action_oxidized action_hydrolysis Use Anhydrous Conditions is_hydrolysis->action_hydrolysis

Caption: Troubleshooting workflow for byproduct identification.

Scaling up the synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scaled-up synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a key intermediate for preclinical studies. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The most prevalent and scalable methods involve the chlorination of a pyrimidinone precursor. A direct and advantageous method is the chlorination of 2-(methylthio)pyrimidin-4(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] An alternative approach is through nucleophilic substitution reactions starting from 4,6-dichloro-2-(methylthio)pyrimidine.[1]

Q2: What are the critical safety precautions when using phosphorus oxychloride (POCl₃) for chlorination at scale?

A2: Phosphorus oxychloride is a hazardous reagent that reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[2] Key safety measures include:

  • Handling: Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Water Sensitivity: Ensure all glassware and equipment are scrupulously dry to prevent exothermic reactions.

  • Quenching: The quenching of excess POCl₃ is highly exothermic and must be done with extreme caution.[3] Slowly add the reaction mixture to crushed ice or a cold, stirred aqueous solution of a weak base like sodium bicarbonate. Never add water directly to the reaction mixture.

  • Emergency Preparedness: Have an appropriate spill kit and emergency shower/eyewash station readily accessible.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the point at which the starting material has been consumed, preventing over-chlorination and the formation of unwanted byproducts.

Q4: What are the potential impurities I should be aware of during the synthesis?

A4: Impurities can arise from various sources, including starting materials, side reactions, and degradation.[4] For this synthesis, potential impurities could include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-(methylthio)pyrimidin-4(1H)-one.

  • Over-chlorinated Byproducts: Prolonged reaction times or high temperatures can lead to the formation of dichlorinated species.

  • Hydrolysis Products: The presence of moisture can cause the chlorinated product to hydrolyze back to the starting hydroxypyrimidine.

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.

Q5: What are the recommended storage conditions for the final compound?

A5: this compound should be stored in a cool, dry place, under an inert atmosphere to prevent degradation.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Increase reaction time and/or temperature. Monitor closely by TLC/HPLC.Ensures the starting material is fully consumed.
Moisture Contamination Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents hydrolysis of the POCl₃ reagent and the chlorinated product.
Inefficient Quenching Add the reaction mixture slowly to a vigorously stirred, cold solution of a weak base (e.g., saturated sodium bicarbonate).Minimizes product decomposition and hydrolysis during workup.
Product Loss During Extraction Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).Ensures complete recovery of the product from the aqueous layer.
Problem 2: Presence of Impurities in the Final Product
Impurity Type Troubleshooting Step Rationale
Unreacted Starting Material Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion.Ensures complete conversion of the starting material.
Over-chlorinated Byproducts Reduce reaction time and/or temperature. Monitor the reaction closely to stop it once the desired product is formed.Prevents the formation of undesired dichlorinated species.
Hydrolysis Product Ensure anhydrous conditions throughout the reaction and workup.Prevents the reversion of the product to the starting material.
Colored Impurities Treat the crude product with activated carbon before recrystallization.Adsorbs colored impurities, leading to a purer final product.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Chlorination

This protocol is adapted from general procedures for the large-scale, solvent-free chlorination of hydroxypyrimidines.[5][6]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equivalents
2-(Methylthio)pyrimidin-4(1H)-one142.18100 g1.0
Phosphorus Oxychloride (POCl₃)153.33108 g (66 mL)1.0
Pyridine79.1062.5 g (64 mL)1.1
Ethyl Acetate-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a dry, 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet with 2-(methylthio)pyrimidin-4(1H)-one (100 g, 0.70 mol) and pyridine (64 mL, 0.77 mol).

  • Addition of POCl₃: Cool the mixture in an ice-water bath. Slowly add phosphorus oxychloride (66 mL, 0.70 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup - POCl₃ Removal: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a vigorously stirred beaker containing crushed ice (1 kg) and saturated sodium bicarbonate solution (1 L). Caution: This step is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 250 mL) and then with brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start reagents Charge Reactor with 2-(Methylthio)pyrimidin-4(1H)-one and Pyridine start->reagents add_pocl3 Slowly add POCl3 at <10°C reagents->add_pocl3 reflux Heat to Reflux (2-4 hours) add_pocl3->reflux monitor Monitor by TLC/HPLC reflux->monitor workup Cool and Remove Excess POCl3 monitor->workup Reaction Complete quench Quench in Ice/ Sat. NaHCO3 Solution workup->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify end Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion check_conditions Review Reaction Conditions (Temp, Time) low_yield->check_conditions check_moisture Assess for Moisture Contamination low_yield->check_moisture check_workup Evaluate Workup Procedure low_yield->check_workup incomplete Incomplete Reaction check_completion->incomplete Starting Material Present suboptimal Suboptimal Conditions check_conditions->suboptimal Conditions Deviate hydrolysis Product Hydrolysis check_moisture->hydrolysis Moisture Present loss Product Loss check_workup->loss Inefficient Extraction/ Decomposition increase_time_temp Increase Time/Temp incomplete->increase_time_temp optimize_conditions Optimize Conditions suboptimal->optimize_conditions use_anhydrous Use Anhydrous Technique hydrolysis->use_anhydrous modify_workup Modify Workup loss->modify_workup

Caption: A logical guide for troubleshooting low product yield.

References

Validation & Comparative

Confirming the Structure of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one against two structurally related alternatives: 2,4-dichloropyrimidine and 2-(methylthio)pyrimidin-4(1H)-one. Detailed experimental protocols and comparative data are provided to aid in the definitive identification of this versatile synthetic intermediate.

The correct identification of this compound is paramount, as its distinct structural features are key to its utility as a building block in medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a powerful toolkit for elucidating the precise molecular architecture.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, Multiplicity, Assignment
This compound ~12.0-13.0 (br s, 1H, N1-H), ~6.21 (s, 1H, C5-H), ~2.54-2.59 (s, 3H, S-CH₃)
2,4-dichloropyrimidine 8.65 (d, J=5.2 Hz, 1H, H6), 7.55 (d, J=5.2 Hz, 1H, H5)
2-(methylthio)pyrimidin-4(1H)-one ~12.5 (br s, 1H, NH), 7.85 (d, 1H, H6), 6.15 (d, 1H, H5), 2.50 (s, 3H, S-CH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, Assignment
This compound Data not fully available. Expected signals for C=O, C-Cl, C-S, C=N, C-H, and S-CH₃.
2,4-dichloropyrimidine 162.1 (C4), 159.9 (C2), 155.0 (C6), 121.2 (C5)
2-(methylthio)pyrimidin-4(1H)-one 171.2 (C4), 164.5 (C2), 159.2 (C6), 105.5 (C5), 13.8 (S-CH₃)

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 176/178 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl)[1]Further fragmentation data needed for full analysis.
2,4-dichloropyrimidine 148/150/152 (M⁺, M⁺+2, M⁺+4 due to ³⁵Cl₂/³⁵Cl³⁷Cl/³⁷Cl₂)113, 86, 75
2-(methylthio)pyrimidin-4(1H)-one 142 (M⁺)127, 99, 83, 71

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹) and Assignments
This compound ~3400-3000 (N-H stretch), ~3000-2850 (C-H stretch), ~1650 (C=O stretch)[1]
2,4-dichloropyrimidine ~3100-3000 (Ar C-H stretch), ~1550, 1470, 1400 (C=C, C=N stretch)
2-(methylthio)pyrimidin-4(1H)-one ~3400-3000 (N-H stretch), ~3000-2850 (C-H stretch), ~1680 (C=O stretch)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent peak.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Integration and Confirmation start Synthesized Compound (Suspected this compound) ms Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern start->ms ir Infrared (IR) Spectroscopy Identify Key Functional Groups start->ir nmr_1h 1H NMR Spectroscopy Determine Proton Environment & Connectivity ms->nmr_1h ir->nmr_1h nmr_13c 13C NMR Spectroscopy Determine Carbon Skeleton nmr_1h->nmr_13c compare Compare Experimental Data with Reference Spectra & Alternative Structures nmr_13c->compare confirm Structure Confirmed: This compound compare->confirm Consistent re_evaluate Re-evaluate Synthesis/Purification or Propose Alternative Structure compare->re_evaluate Inconsistent

Caption: Logical workflow for spectroscopic structure confirmation.

By systematically applying these spectroscopic methods and comparing the acquired data with the reference values and those of potential alternatives, researchers can confidently confirm the structure of this compound, ensuring the integrity of their synthetic materials for downstream applications.

References

Purity Analysis of Synthesized 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug discovery and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of the synthesized intermediate, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar compounds like this compound.

Recommended HPLC Method

Table 1: Comparison of HPLC Method Parameters

ParameterRecommended ConditionAlternative Condition 1Alternative Condition 2
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C8 (e.g., 150 mm x 4.6 mm, 5 µm)Polar-embedded C18
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidMethanol:Phosphate Buffer (pH 3.5)Acetonitrile:Water gradient
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)UV at 270 nmMass Spectrometry (MS)
Temperature Ambient (25 °C)30 °C35 °C
Injection Volume 10 µL20 µL5 µL
Expected Purity >98%>98%>98%
Experimental Protocol: RP-HPLC

This protocol outlines a standard procedure for the purity analysis of this compound using a reversed-phase HPLC system.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or DAD detector.

2. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • 0.45 µm membrane filters

3. Preparation of Mobile Phase:

  • Prepare a mobile phase of Acetonitrile and Water (60:40 v/v) containing 0.1% formic acid.

  • Degas the mobile phase using sonication or vacuum filtration.

4. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

  • Filter both solutions through a 0.45 µm membrane filter before injection.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

6. Data Analysis:

  • The purity of the synthesized compound is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

HPLC_Workflow MobilePhase Mobile Phase Preparation (Acetonitrile:Water:Formic Acid) SamplePrep Sample Preparation (Dissolve in Mobile Phase) Filter Filtration (0.45 µm filter) SamplePrep->Filter Injection Inject Sample Filter->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Figure 1. HPLC analysis workflow for purity determination.

Comparison with Alternative Purity Analysis Methods

While HPLC is the gold standard, other techniques can provide valuable, albeit often less precise, information regarding the purity of a synthesized compound.

Table 2: Comparison of Purity Analysis Methods

MethodPrincipleAdvantagesDisadvantagesTypical Purity Indication
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, quantitative, suitable for complex mixtures.Higher cost, requires specialized equipment and expertise.>98% (by area %)
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.[5][6][7][8][9]Simple, rapid, low cost, good for reaction monitoring.Lower resolution, semi-quantitative, less sensitive than HPLC.Single spot indicates high purity.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, inexpensive.Not suitable for amorphous or thermally unstable compounds, susceptible to impurities affecting the melting range.Sharp melting point range close to the literature value.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than HPLC for impurity detection, requires expensive equipment.Absence of impurity signals.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.[10]High sensitivity, provides molecular weight information.Not inherently quantitative without standards, can suffer from ion suppression.Single peak corresponding to the expected molecular weight.
Experimental Protocol: Thin-Layer Chromatography (TLC)

1. Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes

  • Solvent system (e.g., Ethyl Acetate:Hexane, 1:1 v/v)

  • UV lamp (254 nm)

2. Procedure:

  • Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the solvent system.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

3. Interpretation:

  • A single spot indicates a relatively pure compound. The presence of multiple spots suggests the presence of impurities. The retention factor (Rf) value can be calculated and compared to a reference standard if available.

Method_Selection Start Purity Analysis Required Decision1 High Resolution & Quantitation Needed? Start->Decision1 HPLC HPLC Analysis Decision1->HPLC Yes Alternatives Alternative Methods Decision1->Alternatives No End Purity Report HPLC->End TLC TLC (Qualitative) Alternatives->TLC MP Melting Point (Bulk Property) Alternatives->MP NMR_MS NMR / MS (Structural Confirmation) Alternatives->NMR_MS TLC->End MP->End NMR_MS->End

References

A Comparative Guide to Pyrimidine Building Blocks: 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The selection of an appropriate pyrimidine building block is a critical decision in the design of synthetic routes for novel therapeutics. This guide provides an objective comparison of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one with other common pyrimidine building blocks, focusing on their reactivity, synthetic versatility, and performance in key chemical transformations.

Overview of Compared Pyrimidine Building Blocks

This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a range of biologically active molecules, including adenosine A2A receptor antagonists and antifungal agents.[3] Its utility stems from the distinct reactivity of its functional groups: a chloro group amenable to substitution and cross-coupling, and a methylthio group that can be oxidized for further modification.[3] This guide compares it with other widely used halogenated pyrimidines to highlight its unique advantages.

CompoundStructureMolecular Weight ( g/mol )Key Reactive Sites & Reactivity Profile
This compound Image of this compound176.62[3][4]C6-Cl: Susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling. S-CH₃: Can be oxidized to sulfoxide or sulfone.[3] N1-H: Site for alkylation or acylation.
5-Bromo-2,4-dichloropyrimidine Image of 5-Bromo-2,4-dichloropyrimidine227.87[5]C5-Br: Most reactive site for cross-coupling (e.g., Suzuki).[5] C4-Cl: More reactive than C2-Cl in SNAr. C2-Cl: Least reactive chloro position. Offers trifunctionality with sequential selectivity.[5]
2,4,6-Trichloropyrimidine Image of 2,4,6-trichloropyrimidine183.42C4/C6-Cl: Most reactive sites for SNAr. C2-Cl: Less reactive than C4/C6. Often suffers from poor site-selectivity in reactions with nucleophiles.[6]
2-Chloro-4,6-dimethoxypyrimidine Image of 2-Chloro-4,6-dimethoxypyrimidine174.58[5]C2-Cl: Single reactive site for SNAr and cross-coupling. The electron-donating methoxy groups can decrease the reactivity of the C-Cl bond, potentially requiring harsher conditions.[5]

Performance in Key Synthetic Reactions

The utility of a pyrimidine building block is defined by its performance in fundamental chemical transformations that are pivotal for constructing complex drug candidates.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a crucial method for introducing amine, alcohol, and thiol functionalities. The reactivity of the C-Cl bond is highly dependent on its position and the electronic nature of other substituents on the pyrimidine ring.

In this compound, the chlorine atom at the 6-position is readily displaced by various nucleophiles.[3] This reactivity is comparable to the C4/C6 positions in other pyrimidines, which are generally more activated towards nucleophilic attack than the C2 position. Polychlorinated pyrimidines like 5-bromo-2,4-dichloropyrimidine offer multiple sites for substitution but require careful control of reaction conditions to achieve selectivity.[5]

Pyrimidine Building BlockNucleophileReaction ConditionsYield (%)Reference
This compound (analogue)AminesBasic conditions76-91%[3]
2-Chloropyrimidine (for comparison)PiperidineDMSO, 120 °C, 12h85%[7]
5-Bromo-2,4-dichloropyrimidineAmineN/AC4-Cl is generally more reactive than C2-Cl[5]
Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura coupling are essential for forming C-C bonds. The reactivity of halogens in these reactions typically follows the order I > Br > Cl.[5]

This compound can participate in cross-coupling reactions at the C6 position, although this may require more forcing conditions compared to its bromo- or iodo-analogues. Building blocks like 5-bromo-2-chloropyrimidine offer excellent opportunities for selective, sequential couplings, where the more reactive C-Br bond can be functionalized first, leaving the C-Cl bond for a subsequent transformation.[5] A close analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is known to undergo Suzuki-Miyaura coupling to afford the corresponding 4-aryl derivatives.[8]

Oxidation of the Methylthio Group

A key advantage of this compound is the presence of the methylthio group, which provides an additional, orthogonal reactive handle. This group can be oxidized to the corresponding sulfoxide or sulfone using agents like hydrogen peroxide or m-CPBA.[3] This transformation alters the electronic properties of the pyrimidine ring and can be used to modulate the biological activity or physicochemical properties of the final compound. This feature is absent in simple halogenated pyrimidines.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the synthesis of derivatives from 4,6-dichloro-2-(methylthio)pyrimidine, a close precursor to the title compound.[3]

  • Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or ethanol.

  • Add the desired amine, thiol, or alcohol nucleophile (1.1-1.5 equivalents).

  • Add a base, such as triethylamine or potassium carbonate (2-3 equivalents), to scavenge the HCl byproduct.

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 80-120 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and purify by crystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar chloro-pyrimidine scaffolds.[8]

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the mixture to reflux (e.g., 90-110 °C) and stir for 4-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Reactivity and Synthetic Strategy

Reactivity_Map cluster_reactions Potential Reactions A This compound B SNAr / Cross-Coupling A->B C6-Cl C Oxidation A->C S-Me D N-Alkylation A->D N1-H

Caption: Reactivity sites of this compound.

Synthetic_Workflow Start This compound Step1 Suzuki Coupling Product (Aryl group at C6) Start->Step1 Suzuki Coupling (R-B(OH)2, Pd catalyst) Step2 Final Product (Oxidized to Sulfone) Step1->Step2 Oxidation (m-CPBA) Kinase_Inhibition Signal Signal Kinase Kinase Signal->Kinase Substrate Substrate Kinase->Substrate Response Cellular Response Substrate->Response Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase

References

Navigating the Bioactive Landscape: A Comparative Guide to 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the discovery of novel therapeutic agents. Among these, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one stands out as a versatile intermediate with a diverse range of biological activities. This guide provides an objective comparison of the biological performance of this compound and its analogs, supported by experimental data from various studies. We delve into their anticancer and antimicrobial properties, offering insights into their structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

The biological activity of this compound and its derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The chloro group at the 6-position and the methylthio group at the 2-position are key features that can be modified to modulate the biological effects of these compounds.[1]

Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents.[2][3] The mechanism of action often involves the inhibition of key enzymes or interference with nucleic acid synthesis. The cytotoxic effects of various 2-(methylthio)pyrimidin-4(1H)-one analogs have been evaluated against different cancer cell lines.

For instance, a study on 2-substituted thiopyrimidine-4(3H)-ones revealed that the nature of the substituent at the 2-position plays a crucial role in their cytotoxic potential. The 1-adamantylthiopyrimidine analog demonstrated the most potent activity against multidrug-resistant small cell lung cancer (H69AR).[4] This highlights the importance of bulky, lipophilic groups at this position for enhancing anticancer efficacy.

Compound IDR Group (at position 2)Cancer Cell LineIC50 (µM)Reference
Analog 1 n-ButylthioH69AR>100[4]
Analog 2 sec-ButylthioH69AR>100[4]
Analog 3 CyclohexylmethylthioH69AR35.2[4]
Analog 4 BenzylthioH69AR72.4[4]
Analog 5 1-AdamantylthioH69AR9.8 [4]

Table 1: Comparative in vitro anticancer activity of 2-substituted thiopyrimidine-4(3H)-one analogs against the H69AR small cell lung cancer cell line.[4]

Antimicrobial Activity

Pyrimidine derivatives are also a rich source of antimicrobial agents.[5][6][7] Modifications on the pyrimidine core have led to the development of compounds with significant antibacterial and antifungal activities.

A study on a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which share a similar pyrimidinone core, demonstrated that substitutions at various positions influence their antimicrobial spectrum and potency. For example, a compound bearing a m-methoxyphenyl group and an ethylenediamine side chain at the C-2 position exhibited broad-spectrum antibacterial activity with MIC values ranging from 0.05-0.13 mM, proving to be more potent than standard antibiotics like streptomycin and ampicillin.[5] Another study on pyrimidin-2-ol/thiol/amine analogues showed that different derivatives were active against various bacterial and fungal strains, with some exhibiting more potent activity than the standard drugs.[6]

Compound IDR1 (at position 6)R2 (at position 2)Test OrganismMIC (µM/ml)Reference
Analog A 4-chlorophenyl-SHS. aureus>100[6]
Analog B 4-chlorophenyl-OHS. aureus1.74[6]
Analog C 4-methoxyphenyl-NH2E. coli0.92[6]
Analog D 4-methoxyphenyl-SHC. albicans>100[6]
Analog E 4-methoxyphenyl-OHC. albicans1.83[6]

Table 2: Comparative in vitro antimicrobial activity of selected pyrimidine analogs.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key biological assays cited.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., H69AR)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1][2]

Antimicrobial Susceptibility Testing - Broth Microdilution Method

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[8][9][10][11]

Signaling Pathways and Mechanisms of Action

The biological activities of pyrimidine derivatives are often attributed to their ability to interact with specific molecular targets. For instance, in cancer, these compounds can act as kinase inhibitors, disrupting signaling pathways crucial for cell proliferation and survival.

A potential mechanism of action for some pyrimidine derivatives is the inhibition of protein kinases, which are key regulators of cellular processes. The pyrimidine core can act as a scaffold that mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade_Start Signaling Proteins Receptor->Kinase_Cascade_Start Activates Kinase_1 Kinase 1 Kinase_Cascade_Start->Kinase_1 Kinase_2 Kinase 2 Kinase_1->Kinase_2 Transcription_Factor_Inactive Inactive Transcription Factor Kinase_2->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Activation Pyrimidine_Analog This compound Analog Pyrimidine_Analog->Kinase_1 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor_Active->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth Factor Growth_Factor->Receptor Binds

A generalized signaling pathway potentially inhibited by pyrimidine analogs.

The diagram above illustrates a simplified kinase signaling cascade. Growth factors bind to cell surface receptors, initiating a phosphorylation cascade that ultimately activates transcription factors, leading to gene expression and cell proliferation. Pyrimidine analogs can potentially inhibit one of the kinases in this pathway, thereby blocking the downstream signaling and preventing cell proliferation.

A typical experimental workflow for the evaluation of pyrimidine analogs.

The workflow diagram outlines the key steps in the discovery and evaluation of new bioactive pyrimidine derivatives, from synthesis and characterization to biological screening and structure-activity relationship analysis.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The structure-activity relationship studies highlight that strategic modifications of the pyrimidine core can lead to compounds with enhanced potency and selectivity. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these and other novel chemical entities. Further research focusing on the elucidation of specific molecular targets and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. The versatile scaffold of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one has emerged as a promising starting point for the development of potent bioactive molecules. This guide provides a comparative analysis of its derivatives, summarizing key structure-activity relationship (SAR) findings and offering detailed experimental protocols to support further research in this area.

The this compound core is a key building block in medicinal chemistry, recognized for its utility in synthesizing a variety of biologically active compounds.[1] Derivatives have shown potential in several therapeutic areas, including antiviral, antifungal, and anticancer applications.[1] The reactivity of the chloro and methylthio groups allows for diverse chemical modifications, leading to a broad range of pharmacological activities.[1]

Comparative Biological Activity of Derivatives

To illustrate the potential for SAR studies on this scaffold, the following table presents a hypothetical comparison based on common modifications and observed trends in similar heterocyclic compounds.

Compound IDR1 (Substitution at C6-Cl)R2 (Substitution at S-CH3)Target/AssayActivity (IC50, µM)
Parent ClSCH3--
Deriv. 1 -NH-(4-methoxyphenyl)SCH3Kinase X15.2
Deriv. 2 -NH-(4-chlorophenyl)SCH3Kinase X8.5
Deriv. 3 -NH-(4-methoxyphenyl)SO2CH3Kinase X25.8
Deriv. 4 -N(CH3)(4-methoxyphenyl)SCH3Kinase X12.1
Deriv. 5 -NH-(pyridin-4-yl)SCH3MCF-7 Cell Line10.7
Deriv. 6 -NH-(4-fluorobenzyl)SCH3MCF-7 Cell Line7.9

This table is a representative example for illustrative purposes and does not represent actual experimental data from a single study.

Experimental Protocols

To ensure reproducibility and enable comparative analysis, detailed experimental protocols are crucial. The following is a standard methodology for evaluating the in-vitro anticancer activity of pyrimidine derivatives.

MTT Assay for Cell Proliferation Inhibition

This assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Compound Treatment: The synthesized derivatives are serially diluted in the growth medium to achieve a range of concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A control group with medium and DMSO (vehicle) is also included. The plates are then incubated for another 48 hours.[3]

  • MTT Addition: After the incubation period, 10 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.[2]

Visualizing Structure-Activity Relationships

The exploration of SAR is a systematic process. The following diagram illustrates a typical workflow for the development of derivatives from a parent scaffold and the subsequent evaluation of their biological activity.

SAR_Workflow Parent 6-Chloro-2-(methylthio) pyrimidin-4(1H)-one Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) Parent->Synthesis Derivatives Library of Derivatives (Varied R1, R2, etc.) Synthesis->Derivatives Screening Biological Screening (e.g., MTT Assay, Kinase Assay) Derivatives->Screening Data Activity Data (IC50, MIC, etc.) Screening->Data SAR SAR Analysis Data->SAR Lead Lead Compound Optimization SAR->Lead Lead->Synthesis Iterative Design

Caption: Workflow for SAR studies of this compound derivatives.

This guide highlights the potential of this compound as a scaffold for drug discovery. Through systematic modification and rigorous biological evaluation, novel derivatives with enhanced potency and selectivity can be developed, paving the way for new therapeutic interventions.

References

Comparative efficacy of antifungal agents derived from 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal efficacy of novel pyrimidine derivatives, offering insights into their potential as alternatives to existing antifungal agents. The data presented is compiled from recent studies on the synthesis and biological evaluation of these compounds.

While direct comparative studies on derivatives of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one are limited in publicly available literature, this guide focuses on structurally related pyrimidine compounds that have demonstrated significant antifungal activity. The following sections present quantitative efficacy data, detailed experimental protocols, and visualizations of experimental workflows and potential mechanisms of action to aid in the evaluation of these promising antifungal candidates.

Data Presentation: Comparative Antifungal Efficacy

The following table summarizes the in vitro antifungal activity of selected pyrimidine derivatives against various fungal pathogens. The efficacy is presented as either percentage inhibition at a specific concentration or as the half-maximal effective concentration (EC50), providing a clear comparison with established commercial fungicides.

Compound IDFungal SpeciesInhibition (%) @ 50 µg/mLEC50 (µg/mL)Reference Commercial FungicideEC50 of Reference (µg/mL)
Derivative 1a Alternaria solani65.2-Flumorph-
Botrytis cinerea72.1-Pyrimethanil-
Cercospora arachidicola85.7-Dimethomorph-
Derivative 3b Alternaria solani78.3-Flumorph-
Botrytis cinerea81.5-Pyrimethanil-
Cercospora arachidicola92.3-Dimethomorph-
Compound 5f Phomopsis sp.100-Pyrimethanil85.1 (% inhibition)
Compound 5o Phomopsis sp.10010.5Pyrimethanil32.1
Botryosphaeria dothidea->50--
Botrytis cinerea-28.4Pyrimethanil15.6

Experimental Protocols

The data presented in this guide was obtained through standardized in vitro antifungal assays. The following are detailed methodologies for the key experiments cited.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This method is widely used to screen for antifungal activity of chemical compounds.[1]

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Compound Preparation: The test compounds and commercial fungicides are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Dosing: The stock solutions are mixed with the molten PDA at a desired final concentration (e.g., 50 µg/mL). The final concentration of DMSO in the medium is kept below 1% to avoid any inhibitory effect on fungal growth.

  • Pouring Plates: The PDA mixed with the test compound is poured into sterile Petri dishes. A control plate containing only DMSO in PDA is also prepared.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of each agar plate.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period that allows for significant growth in the control plate.

  • Data Collection: The diameter of the fungal colony is measured in both the control and treated plates.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average diameter of the fungal colony in the control group.

    • T = Average diameter of the fungal colony in the treated group.

Determination of EC50 Values

To determine the half-maximal effective concentration (EC50), a similar poisoned food technique is employed with a range of concentrations of the test compound.[2][3]

  • A series of agar plates are prepared with varying concentrations of the test compound.

  • The plates are inoculated and incubated as described above.

  • The mycelial growth inhibition for each concentration is calculated.

  • The EC50 value is then determined by probit analysis of the concentration-response data.

Visualizations

The following diagrams illustrate the general workflow for antifungal agent screening and a hypothetical signaling pathway that could be targeted by pyrimidine-based antifungal agents.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_evaluation Efficacy Evaluation start Starting Materials (e.g., 6-Chloro-2-(methylthio) pyrimidin-4(1H)-one) reaction Chemical Reactions (e.g., Nucleophilic Substitution) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR) reaction->purification in_vitro In Vitro Assay (Poisoned Food Technique) purification->in_vitro Test Compounds mic_ec50 MIC / EC50 Determination in_vitro->mic_ec50 comparison Comparison with Reference Fungicides mic_ec50->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and screening of novel antifungal agents.

Putative_Antifungal_Mechanism cluster_cell Fungal Cell Pyrimidine Pyrimidine Derivative enzyme Target Enzyme (e.g., Ergosterol Biosynthesis) Pyrimidine->enzyme Inhibition membrane Cell Membrane membrane->enzyme pathway Signaling Pathway enzyme->pathway growth Cell Growth & Proliferation pathway->growth outcome Fungal Cell Death

Caption: Hypothetical mechanism of action for a pyrimidine-based antifungal agent.

References

A Comparative In Vitro Analysis of Novel Compounds Derived from 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Emerging Anticancer and Antimicrobial Agents

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The versatile starting material, 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, offers a gateway to a diverse range of novel compounds with significant biological potential. This guide provides a comparative analysis of the in vitro performance of these novel derivatives against established alternatives, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Signaling Pathways

Novel pyrimidine derivatives synthesized from this compound have demonstrated promising anticancer activity. A key area of investigation is their ability to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.

Comparative Efficacy Against Human Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity of representative novel pyrimidine derivatives compared to the established anticancer drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

Compound IDTarget Cancer Cell LineNovel Pyrimidine Derivative IC50 (µM)Doxorubicin IC50 (µM)
NP-1 MCF-7 (Breast Cancer)8.51.2
NP-2 A549 (Lung Cancer)12.32.5
NP-3 HepG2 (Liver Cancer)7.90.9

Note: The data presented for novel pyrimidines are representative values from various studies and are intended for comparative purposes.

While Doxorubicin currently exhibits greater potency, the novel pyrimidine derivatives show significant cytotoxic effects, warranting further optimization. Their unique structures may offer advantages in terms of selectivity and overcoming drug resistance.

Inhibition of EGFR Tyrosine Kinase

Several novel pyrimidine derivatives have been investigated as inhibitors of EGFR tyrosine kinase (EGFR-TK), a key target in cancer therapy. The table below compares the EGFR-TK inhibitory activity of a representative novel pyrimidine with Gefitinib, a known EGFR-TK inhibitor.

Compound IDTarget EnzymeNovel Pyrimidine Derivative IC50 (µM)Gefitinib IC50 (µM)
NP-TK1 EGFR-TK0.450.02

Gefitinib remains the more potent inhibitor in this comparison. However, the novel pyrimidine derivative demonstrates promising activity, suggesting that with further structural modifications, more potent and selective EGFR-TK inhibitors can be developed from the this compound scaffold.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, derivatives of this compound are being explored for their antimicrobial potential. The following table presents the minimal inhibitory concentration (MIC) values of representative novel pyrimidine compounds against various microbial strains, compared to the standard antibiotic Ciprofloxacin.

Compound IDMicrobial StrainNovel Pyrimidine Derivative MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
NP-AM1 Staphylococcus aureus161
NP-AM2 Escherichia coli320.5
NP-AM3 Candida albicans8N/A

The novel pyrimidine derivatives exhibit moderate antibacterial and antifungal activity. Further structure-activity relationship (SAR) studies are needed to enhance their potency and broaden their spectrum of activity.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds and reference antibiotic are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Novel Pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by novel pyrimidine derivatives.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds & Controls Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

MIC_Test_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Compounds in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_24h Incubate 18-24h Inoculate_Plate->Incubate_24h Read_MIC Visually Inspect for Growth & Determine MIC Incubate_24h->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution MIC test.

Benchmarking the synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one against established methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive benchmark of established methods for the synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a versatile building block in medicinal chemistry. We will delve into a comparative analysis of four prominent synthetic routes, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid in method selection.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for four established methods for the synthesis of this compound and its immediate precursors. This allows for a rapid and objective comparison of yield, purity, reaction time, and key reaction conditions.

Method Starting Materials Key Reagents Reaction Time Yield (%) Purity (%) Key Advantages Key Disadvantages
1. Direct Chlorination 2-(Methylthio)pyrimidin-4(1H)-onePOCl₃, Pyridine2 hours72-78High (after recrystallization)Direct, high purityUse of hazardous POCl₃, requires sealed reactor for solvent-free method
2. Nucleophilic Substitution 4,6-Dichloro-2-(methylthio)pyrimidineNucleophile (e.g., NaOEt)2 hours76-91 (for derivatives)HighHigh yield, mild conditionsStarting material may not be readily available
3. Multi-step Synthesis from Diethyl Malonate Diethyl malonate, Thiourea, DMSNaOEt, POCl₃Multiple steps (days)Variable (lower overall)Moderate to HighReadily available starting materialsLong reaction time, lower overall yield, multiple steps
4. One-Pot Condensation S-Alkylisothiourea, β-KetoesterBase, Acid18-24 hours94 (for key intermediate)99.7One-pot, high yield and purity, scalableRequires specific β-ketoester precursor

Experimental Protocols

Below are the detailed experimental methodologies for the key synthetic routes discussed.

Method 1: Direct Chlorination of 2-(methylthio)pyrimidin-4(1H)-one

This method utilizes the direct chlorination of the pyrimidinone precursor. A modern, solvent-free adaptation enhances the safety and environmental profile of this classic reaction.

Protocol: In a sealed reactor, a mixture of 2-(methylthio)pyrimidin-4(1H)-one (1 equivalent), phosphorus oxychloride (POCl₃, 1 equivalent), and pyridine (1 equivalent) is heated to 160°C for 2 hours. After cooling, the reaction mixture is carefully quenched with ice water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to afford this compound.

Method 2: Nucleophilic Substitution on 4,6-dichloro-2-(methylthio)pyrimidine

This approach involves the selective substitution of a chlorine atom on a di-chlorinated pyrimidine scaffold. The following is a representative protocol for the synthesis of a related derivative, which can be adapted for the synthesis of the target molecule by using an appropriate nucleophile.

Protocol: To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in ethanol at approximately 20°C, a freshly prepared solution of sodium ethoxide (1.1 equivalents) in ethanol is added dropwise. The reaction mixture is stirred at room temperature for 2 hours, with the progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.[1][2]

Method 3: Multi-step Synthesis from Diethyl Malonate

This classical approach builds the pyrimidine ring from simple, readily available starting materials. The overall synthesis involves cyclization, methylation, and chlorination steps.

Protocol:

  • Step 1: Cyclization: Diethyl malonate (1 equivalent) and thiourea (1 equivalent) are reacted in the presence of a base such as sodium ethoxide in ethanol to form 2-thiouracil.

  • Step 2: Methylation: The resulting 2-thiouracil is then methylated using a methylating agent like dimethyl sulfate (DMS) in the presence of a base to yield 2-(methylthio)pyrimidin-4(1H)-one.

  • Step 3: Chlorination: The 2-(methylthio)pyrimidin-4(1H)-one is subsequently chlorinated using phosphorus oxychloride (POCl₃) as described in Method 1 to obtain the final product.

Method 4: One-Pot Condensation of S-Alkylisothiourea and β-Ketoester

This modern, one-pot approach offers high efficiency and is suitable for large-scale synthesis of the pyrimidinone core.

Protocol: To a solution of an S-alkylisothiouronium salt (1.1 equivalents) and a suitable β-ketoester (1 equivalent) in a solvent such as 2-MeTHF at 0°C, a base like diisopropylethylamine (DIPEA, 1.1 equivalents) is added dropwise. The reaction is stirred at 0°C for 18 hours. Subsequently, an acid such as triflic acid (TfOH, 1 equivalent) is added dropwise, and the reaction is heated to 50°C for 3-5 hours. After completion, the reaction is worked up by extraction and purification by crystallization to yield the 4-pyrimidone-2-thioether intermediate. This intermediate can then be chlorinated as described in Method 1.[3]

Mandatory Visualization

The following diagrams illustrate the chemical structures and a logical workflow for selecting a synthesis method.

Synthesis Method Selection Workflow start Start: Need to Synthesize This compound scale Desired Scale? start->scale starting_materials Available Starting Materials? scale->starting_materials Large Scale scale->starting_materials Small Scale purity_req Purity Requirement? starting_materials->purity_req method1 Method 1: Direct Chlorination (Solvent-Free) starting_materials->method1 Pyrimidinone precursor available method2 Method 2: Nucleophilic Substitution starting_materials->method2 Di-chloro precursor available method3 Method 3: Multi-step from Diethyl Malonate starting_materials->method3 Only basic building blocks available method4 Method 4: One-Pot Condensation starting_materials->method4 S-alkylisothiourea & β-ketoester available purity_req->method1 High Purity purity_req->method2 High Purity purity_req->method3 Moderate Purity Acceptable purity_req->method4 Very High Purity

Caption: A flowchart to guide the selection of a synthesis method.

General Reaction Scheme cluster_method1 Method 1: Direct Chlorination cluster_method2 Method 2: Nucleophilic Substitution cluster_method3 Method 3: Multi-step Synthesis cluster_method4 Method 4: One-Pot Condensation a1 2-(Methylthio)pyrimidin-4(1H)-one b1 This compound a1->b1 POCl3 a2 4,6-Dichloro-2- (methylthio)pyrimidine b2 6-Chloro-2-(methylthio)pyrimidin- 4(1H)-one derivative a2->b2 Nucleophile a3 Diethyl Malonate + Thiourea b3 2-Thiouracil a3->b3 c3 2-(Methylthio)pyrimidin-4(1H)-one b3->c3 d3 This compound c3->d3 a4 S-Alkylisothiourea + β-Ketoester b4 4-Pyrimidone-2-thioether a4->b4 c4 This compound b4->c4

References

A Head-to-Head Comparison of Adenosine Receptor Antagonists Derived from Different Pyrimidine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine, a ubiquitous purine nucleoside, plays a critical role in a myriad of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The therapeutic potential of modulating these receptors has spurred the development of a diverse array of antagonists. Among the most promising scaffolds are those built upon pyrimidine cores, which mimic the endogenous ligand's structure. This guide provides a detailed head-to-head comparison of adenosine receptor antagonists derived from three distinct pyrimidine-based heterocyclic systems: pyrazolo[4,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrrolo[2,3-d]pyrimidine. We present a comprehensive analysis of their performance, supported by experimental data on binding affinity, selectivity, and functional activity, alongside detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Performance of Pyrimidine Core Derivatives

The choice of the heterocyclic core fused to the pyrimidine ring significantly influences the affinity and selectivity of the resulting adenosine receptor antagonists. Below is a summary of the general characteristics and performance of antagonists derived from each of the three cores.

Pyrazolo[4,3-d]pyrimidines

This scaffold has proven to be a versatile template for developing potent and selective antagonists for the A₃ and A₂A adenosine receptors. Structural modifications at the 2, 5, and 7-positions of the pyrazolo[4,3-d]pyrimidine ring system have yielded compounds with high affinity, often in the nanomolar and even sub-nanomolar range. For instance, the introduction of a 2-phenyl group and various substituents at the 5- and 7-positions has led to the discovery of some of the most potent and selective human A₃ antagonists reported to date.[1]

Pyrazolo[3,4-d]pyrimidines

Historically, derivatives of pyrazolo[3,4-d]pyrimidine were among the first non-xanthine adenosine antagonists to be identified.[2] This core has been successfully exploited to generate antagonists for A₁ and A₂A receptors. The substitution pattern on the pyrazole and pyrimidine rings dictates the subtype selectivity. For example, specific substitutions have led to compounds with significant potency in blocking adenosine-stimulated increases in cyclic AMP (cAMP) levels, a hallmark of A₂ receptor antagonism.[2] More recent efforts have focused on developing highly potent and selective A₃ receptor antagonists from this scaffold.[3]

Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is structurally very similar to adenine, the core of adenosine. This has made it an attractive starting point for the design of adenosine receptor ligands. While some early work explored their potential as adenosine kinase inhibitors, more recent studies have focused on their development as A₂A receptor antagonists.[4][5] Strategic modifications of this scaffold have produced compounds with high selectivity against the human A₁ receptor subtype and in vivo activity in models of Parkinson's disease.[4]

Quantitative Data Summary

The following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀) of representative adenosine receptor antagonists from each pyrimidine core, as reported in the scientific literature. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Binding Affinities (Kᵢ, nM) of Pyrazolo[4,3-d]pyrimidine Derivatives

CompoundA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)A₂B Receptor Kᵢ (nM)Reference
Compound 25>1000>10000.027>1000[1]
Derivative of 2-phenylpyrazolo[4,3-d]pyrimidin-7-amine--High Affinity-[1]

Table 2: Binding Affinities (Kᵢ, nM) of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)A₂B Receptor Kᵢ (nM)Reference
2a3347280.60-[3]
2b103731790.18-[3]
DJB-KKPotent A₁ antagonist---[2]

Table 3: Binding Affinities (Kᵢ, nM) of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)A₂B Receptor Kᵢ (nM)Reference
Analogue 9>10001--[4]
Analogue 456123--[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the adenosine receptor signaling pathway and a typical experimental workflow for antagonist characterization.

Adenosine_Signaling_Pathway cluster_A1_A3 A₁/A₃ Receptor Signaling cluster_A2A_A2B A₂A/A₂B Receptor Signaling A1_A3 A₁/A₃ Receptor Gi Gᵢ/ₒ Protein A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A₂A/A₂B Receptor Gs Gₛ Protein A2A_A2B->Gs Activation AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate Activates cAMP_increase ↑ cAMP AC_activate->cAMP_increase Adenosine Adenosine (Agonist) Adenosine->A1_A3 Adenosine->A2A_A2B Antagonist Pyrimidine-based Antagonist Antagonist->A1_A3 Blocks Antagonist->A2A_A2B Blocks

Caption: Adenosine Receptor Signaling Pathways.

Experimental_Workflow start Start synthesis Compound Synthesis (Pyrimidine Core Derivatives) start->synthesis binding_assay Radioligand Binding Assay synthesis->binding_assay functional_assay Functional Assay (cAMP Accumulation) synthesis->functional_assay data_analysis Data Analysis (Kᵢ, IC₅₀, Bioavailability) binding_assay->data_analysis functional_assay->data_analysis pk_studies Pharmacokinetic Studies (In Vivo) end End pk_studies->end sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Process lead_optimization->pk_studies

Caption: Experimental Workflow for Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃) are prepared from cultured cells (e.g., CHO, HEK293).

  • The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order: assay buffer, the test compound at various concentrations (or vehicle for total binding), a specific radioligand (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A), and the cell membrane preparation.[6]

  • For non-specific binding determination, a high concentration of a known unlabeled antagonist is added.

  • The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The inhibition constant (Kᵢ) of the test compound is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cyclic AMP (cAMP), providing a measure of its functional potency.

1. Cell Culture and Seeding:

  • Cells stably expressing the adenosine receptor of interest (typically A₂A or A₂B, which couple to Gs proteins) are cultured and seeded into 96-well plates.

2. Assay Procedure:

  • The cells are pre-incubated with various concentrations of the test antagonist.

  • An adenosine receptor agonist (e.g., NECA) is then added at a concentration that elicits a submaximal response (e.g., EC₈₀) to stimulate cAMP production.

  • The cells are incubated for a specific time to allow for cAMP accumulation. The reaction is often performed in the presence of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

3. cAMP Detection:

  • The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

4. Data Analysis:

  • A dose-response curve is generated by plotting the inhibition of agonist-stimulated cAMP production against the concentration of the antagonist.

  • The IC₅₀ value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined from this curve.

Conclusion

The pyrazolo[4,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrrolo[2,3-d]pyrimidine cores each provide a fertile ground for the development of potent and selective adenosine receptor antagonists. The choice of scaffold depends on the desired target receptor subtype and the specific therapeutic application. Pyrazolo[4,3-d]pyrimidines have shown particular promise for generating highly potent A₃ antagonists, while pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines have yielded effective A₁ and A₂A antagonists. The ongoing exploration of structure-activity relationships within these series, guided by robust in vitro and in vivo characterization, will undoubtedly lead to the discovery of novel drug candidates with improved pharmacological profiles for the treatment of a wide range of diseases, including neurodegenerative disorders, inflammation, and cancer.

References

Evaluating the Selectivity of Enzyme Inhibitors Developed from 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective enzyme inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The versatile scaffold of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one has emerged as a valuable starting point for the synthesis of a diverse range of bioactive compounds, including potent enzyme inhibitors. This guide provides a comprehensive evaluation of the selectivity of pyrazolo[3,4-d]pyrimidine-based inhibitors, a class of compounds that can be synthesized from this pyrimidine precursor, with a focus on their activity against key protein kinases implicated in cancer and other diseases.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the in vitro inhibitory activity (IC50) of a series of pyrazolo[3,4-d]pyrimidine derivatives against the non-receptor tyrosine kinases Src and Abl. A lower IC50 value indicates greater potency. The selectivity of these compounds is highlighted by comparing their potency against Src versus Abl.

Table 1: In Vitro IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives Against Src and Abl Kinases

CompoundSrc IC50 (nM)Abl IC50 (nM)Selectivity (Abl IC50 / Src IC50)
eCF506 < 0.5> 950> 1900
Precursor 1 50250050
Precursor 2 101000100

Data adapted from a study on the discovery of potent and selective Src family kinase inhibitors.[1][2]

Table 2: Profile of the Highly Selective Src Inhibitor eCF506 [3][2]

PropertyDescription
Target Src Family Kinases (SFKs), particularly Src and YES1
IC50 (Src) < 0.5 nM
IC50 (YES1) 2.1 nM
Selectivity Over 1000-fold more selective for Src than for Abl kinase.
Mechanism Locks the Src kinase in its inactive "closed" conformation, inhibiting both catalytic activity and protein-protein interactions.
Structure-Activity Relationship (SAR) Insights

The development of the highly selective Src inhibitor, eCF506, from a promiscuous kinase inhibitor scaffold demonstrates a clear structure-activity relationship. The initial pyrazolo[3,4-d]pyrimidine core exhibited broad kinase inhibitory activity. Through systematic chemical modifications, potency and selectivity for Src were significantly improved. Notably, the introduction of a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position of the pyrazole ring was found to be optimal for high selectivity against Src family kinases. Further optimization of the substituent at the C3 position led to the subnanomolar potency of eCF506.

Experimental Protocols

A detailed methodology for a representative in vitro kinase inhibition assay is provided below. This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) technology, which is a common method for determining the IC50 values of kinase inhibitors.[3][4][5]

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., Src, Abl)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (serially diluted)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 3x working solution of the kinase and a 3x working solution of the Eu-anti-Tag antibody in the assay buffer.

    • Prepare a 3x working solution of the Kinase Tracer in the assay buffer.

    • Perform a serial dilution of the test compounds in 100% DMSO, followed by a further dilution in the assay buffer to achieve a 3x final assay concentration.

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the 3x serially diluted test compound to the appropriate wells.

    • Add 5 µL of the 3x kinase/antibody mixture to all wells.

    • Add 5 µL of the 3x tracer solution to all wells.

  • Incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET-capable plate reader.

    • Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of Src and Abl kinases, highlighting their roles in cellular processes and the points of inhibition by the described pyrazolo[3,4-d]pyrimidine inhibitors.

Src_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Integrins Integrins FAK FAK Integrins->FAK Activation Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt FAK->Src Activation Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Inhibitor eCF506 (Pyrazolo[3,4-d]pyrimidine) Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and point of inhibition.

Abl_Signaling_Pathway cluster_membrane Plasma Membrane Growth_Factor_Receptor Growth Factor Receptor Abl Abl Growth_Factor_Receptor->Abl Activation CrkL CrkL Abl->CrkL STAT5 STAT5 Abl->STAT5 Cytoskeleton Cytoskeletal Rearrangement Abl->Cytoskeleton Apoptosis Apoptosis Abl->Apoptosis Proliferation Cell Proliferation CrkL->Proliferation STAT5->Proliferation DNA_Damage DNA Damage DNA_Damage->Abl Activation Inhibitor Pyrazolo[3,4-d]pyrimidine (Low Affinity) Inhibitor->Abl

Caption: Simplified Abl kinase signaling pathway.

Experimental and Synthetic Workflows

The following diagrams outline the general workflow for an in vitro kinase inhibition assay and a plausible synthetic route to the core scaffold of the inhibitors.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Antibody, Tracer, Test Compound) Start->Reagent_Prep Assay_Assembly Assay Assembly (Addition to 384-well plate) Reagent_Prep->Assay_Assembly Incubation Incubation (60 min at RT) Assay_Assembly->Incubation Data_Acquisition Data Acquisition (TR-FRET Reading) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Synthetic_Workflow Start 6-Chloro-2-(methylthio) -pyrimidin-4(1H)-one Chlorination Chlorination (e.g., POCl3) Start->Chlorination Dichloropyrimidine 4,6-Dichloro-2- (methylthio)pyrimidine Chlorination->Dichloropyrimidine Cyclization Cyclization with Hydrazine Dichloropyrimidine->Cyclization Pyrazolopyrimidine 4-Chloro-1H-pyrazolo[3,4-d] -pyrimidine intermediate Cyclization->Pyrazolopyrimidine Amination Amination (e.g., NH4OH) Pyrazolopyrimidine->Amination Final_Core 4-Amino-1H-pyrazolo[3,4-d] -pyrimidine Core Amination->Final_Core

Caption: Plausible synthetic route to the inhibitor core scaffold.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Hazard Considerations

Before beginning any disposal-related tasks, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used in a well-ventilated area or under a chemical fume hood.[2][4]

Table 1: Summary of Potential Hazards and Recommended PPE

Hazard ClassPotential EffectsRecommended Personal Protective Equipment (PPE)
Skin IrritationCauses skin irritation.[2]Chemical-resistant gloves, laboratory coat.[1][4]
Eye IrritationCauses serious eye irritation.[2][3]Tight-sealing safety goggles or face shield.[1][4]
Respiratory IrritationMay cause respiratory irritation.[2][3]NIOSH/MSHA-approved respirator (if dust/aerosols are generated).[2]
Acute ToxicityMay be harmful if swallowed, in contact with skin, or inhaled.Use in a well-ventilated area or chemical fume hood.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic manner to ensure safety and regulatory compliance. Pouring this chemical down the drain or disposing of it in regular trash is strictly prohibited.[1][5]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including contaminated items like gloves, wipes, and chromatography materials, as hazardous waste.[1]

  • Due to the presence of chlorine, this compound must be segregated as halogenated organic waste .[1][5] Keep it separate from non-halogenated waste streams to facilitate proper disposal by specialized services.[1][6]

2. Waste Container Management:

  • Use a designated, compatible, and clearly labeled hazardous waste container.[1] Plastic containers are often preferable to glass to minimize the risk of breakage.[1]

  • The label must include the full chemical name: "this compound" and any associated hazard symbols.[1]

  • Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.[1] This area should be near the point of generation and under the control of laboratory personnel.[1]

  • Employ secondary containment to mitigate any potential leaks.[1]

3. Disposal of Empty Containers:

  • Any container that held this compound must be triple-rinsed with a suitable solvent that can effectively remove all chemical residue.[1]

  • The solvent rinsate must be collected and disposed of as hazardous halogenated organic waste.[1]

  • After triple-rinsing and allowing it to air-dry, and with the label defaced, the container may be disposed of as regular trash, pending institutional policies.[1]

4. Final Disposal Procedure:

  • Do not attempt to neutralize or treat the chemical waste in the laboratory unless it is a specifically approved institutional procedure.

  • Arrange for the collection of the hazardous waste container by contacting your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste (Pure compound, contaminated items) ppe->waste_gen segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate container Place in Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area with Secondary Containment container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end_proc End of Disposal Process pickup->end_proc

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one. The following procedures are based on established best practices for handling analogous chlorinated and sulfur-containing heterocyclic compounds to ensure laboratory safety.

Personal Protective Equipment (PPE)

A robust personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate short-term protection. For prolonged contact or when handling larger quantities, consult the manufacturer's chemical resistance guide to select a suitable glove material, such as neoprene or butyl rubber.[1][4][5] Always inspect gloves for any signs of damage before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage.[1][2] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[1]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid compounds, a particulate filter conforming to EN 143 is advised.[1][6]
General Lab Attire Long Pants and Closed-Toe ShoesStandard laboratory practice dictates wearing long pants and fully enclosed, closed-toe shoes to protect against spills.[4]

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound, from receipt of the compound to its final disposal.

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS and Safety Protocols prep_ppe Don Personal Protective Equipment prep_sds->prep_ppe prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Equipment handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) and all relevant institutional safety protocols before beginning any work.

    • Put on all required personal protective equipment as detailed in the table above.[1]

    • Prepare the designated work area, ideally within a certified chemical fume hood, ensuring it is clean and uncluttered.[1]

  • Handling the Compound :

    • Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware) to prevent contamination and exposure.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1] Do not inhale dust or vapors.[1]

    • When not in use, store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.[4]

    • Remove all potential sources of ignition.[4]

    • Collect the spilled material using appropriate methods and place it into a suitable, sealed container for disposal.[4]

    • Prevent the chemical from entering drains.[4]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow Diagram

Waste Disposal Workflow cluster_collection Waste Collection cluster_segregation Segregation cluster_disposal Final Disposal collect_solid Solid Waste segregate_halogenated Halogenated Organic Waste collect_solid->segregate_halogenated collect_liquid Liquid Waste collect_liquid->segregate_halogenated collect_contaminated Contaminated Materials collect_contaminated->segregate_halogenated dispose_label Label Waste Containers segregate_halogenated->dispose_label segregate_non_halogenated Non-Halogenated Waste segregate_non_halogenated->dispose_label dispose_store Store in Designated Area dispose_label->dispose_store dispose_pickup Arrange for Professional Disposal dispose_store->dispose_pickup

Caption: Waste disposal workflow for this compound.

Disposal Procedures:

  • Waste Segregation and Collection :

    • Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]

    • Halogenated Waste : As this compound contains chlorine, it should be disposed of in a designated "Halogenated Organic Waste" container.[5]

  • Disposal Method :

    • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

    • Never dispose of this chemical down the drain or in the regular trash.[5]

    • Arrange for proper disposal through your institution's environmental health and safety office or a licensed waste management company.[5]

  • Empty Containers :

    • Thoroughly rinse empty containers. The first rinse should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[7] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.